Product packaging for 3-Chloro-5-phenylpyridin-2-amine(Cat. No.:CAS No. 1121058-39-6)

3-Chloro-5-phenylpyridin-2-amine

Cat. No.: B3319443
CAS No.: 1121058-39-6
M. Wt: 204.65 g/mol
InChI Key: YANYXYDKIAUURI-UHFFFAOYSA-N
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Description

3-Chloro-5-phenylpyridin-2-amine is a useful research compound. Its molecular formula is C11H9ClN2 and its molecular weight is 204.65 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-3-chloro-5-phenylpyridine is 204.0454260 g/mol and the complexity rating of the compound is 180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClN2 B3319443 3-Chloro-5-phenylpyridin-2-amine CAS No. 1121058-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-phenylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-6-9(7-14-11(10)13)8-4-2-1-3-5-8/h1-7H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANYXYDKIAUURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673326
Record name 3-Chloro-5-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121058-39-6
Record name 3-Chloro-5-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-phenylpyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural combination of a phenyl group, a chloro substituent, and an amino group on the pyridine ring suggests potential for diverse biological activities and utility as a synthetic intermediate. This technical guide provides a comprehensive overview of the available and predicted physicochemical properties of this compound, along with a plausible synthetic route and an exploration of its potential biological significance based on structurally related compounds.

Physicochemical Properties

PropertyPredicted/Estimated ValueData Source/Analogy
Molecular Formula C₁₁H₉ClN₂-
Molecular Weight 204.66 g/mol -
Melting Point Not availableData for 2-amino-3-chloropyridine (59-65 °C) and 3-chloro-5-(trifluoromethyl)pyridin-2-amine (86-90 °C) suggest a solid state at room temperature.[1][2]
Boiling Point Not available-
Solubility Poorly soluble in water; Soluble in organic solvents like methanol, ethanol, and DMSO.General characteristic of similar aromatic compounds.
pKa Not availableThe amino group is expected to be basic, and the pyridine nitrogen weakly basic.
logP (Octanol/Water Partition Coefficient) ~2.5 - 3.5Estimated based on the lipophilicity of the phenyl and chloro substituents.
CAS Number Not yet assigned-

Note: The values presented are for estimation purposes and should be confirmed by experimental analysis.

Experimental Protocols

Synthesis of this compound

A specific, validated experimental protocol for the synthesis of this compound is not currently published. However, based on established synthetic methodologies for substituted pyridines, a plausible multi-step synthesis is proposed below. This workflow is designed for researchers to adapt and optimize in a laboratory setting.

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction 2,3-Dichloropyridine 2,3-Dichloropyridine Intermediate_1 3-Chloro-2-phenylpyridine 2,3-Dichloropyridine->Intermediate_1 Pd catalyst, Base Phenylboronic_acid Phenylboronic_acid Phenylboronic_acid->Intermediate_1 Intermediate_2 3-Chloro-5-nitro-2-phenylpyridine Intermediate_1->Intermediate_2 HNO3/H2SO4 Final_Product This compound Intermediate_2->Final_Product Fe/HCl or H2/Pd-C Signaling_Pathway Growth_Factor Growth_Factor Receptor_Kinase Receptor_Kinase Growth_Factor->Receptor_Kinase Binds Signaling_Cascade Signaling_Cascade Receptor_Kinase->Signaling_Cascade Activates Transcription_Factor Transcription_Factor Signaling_Cascade->Transcription_Factor Activates Cell_Proliferation Cell_Proliferation Transcription_Factor->Cell_Proliferation Promotes Target_Compound This compound Target_Compound->Receptor_Kinase Inhibits

References

Spectroscopic and Synthetic Elucidation of Chloro-Phenyl-Aminopyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, with substituted pyridines forming the backbone of numerous pharmaceutical agents. The introduction of chloro, phenyl, and amine functionalities can significantly modulate the physicochemical and pharmacological properties of the parent molecule. 3-Chloro-5-phenylpyridin-2-amine, in particular, is a compound of interest for further functionalization and screening in drug discovery programs. This guide aims to provide researchers with the necessary foundational knowledge for the synthesis and spectroscopic identification of this class of compounds. Given the absence of specific published data for this compound, we present a detailed case study of 3-Chloropyridin-2-amine, a structurally similar precursor, to illustrate the experimental methodologies and expected spectroscopic outcomes.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the model compound, 3-Chloropyridin-2-amine.

Table 1: NMR Spectroscopic Data for 3-Chloropyridin-2-amine

NucleusSolventChemical Shift (δ) ppmMultiplicityAssignment
¹HCDCl₃5.02sNH₂
¹HCDCl₃6.62ddPyridine-H
¹HCDCl₃7.48ddPyridine-H
¹HCDCl₃7.98ddPyridine-H

Table 2: IR Spectroscopic Data for 3-Chloropyridin-2-amine

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3400-3250Two bands for primary amine
N-H Bend1650-1580Primary amine scissoring
C-N Stretch1335-1250Aromatic amine
C-Cl Stretch850-550Chloroalkane

Table 3: Mass Spectrometry Data for 3-Chloropyridin-2-amine

Ionm/zDescription
[M]⁺128.56Molecular Ion
[M+2]⁺130.56Isotope peak due to ³⁷Cl

Experimental Protocols

Synthesis of 3-Chloropyridin-2-amine

This protocol is a representative method for the synthesis of chloropyridinamines and can be adapted for the synthesis of the target compound with appropriate starting materials.

Materials:

  • 3-Chloro-2-hydrazinylpyridine

  • Sodium ethoxide

  • Absolute ethanol

  • Diethyl maleate

  • Glacial acetic acid

  • Water

  • Dichloromethane

  • Silica gel for column chromatography

  • Ethyl acetate/petroleum ether mixture (1:5)

Procedure:

  • A solution of sodium ethoxide (3.48 g, 50.4 mmol) in absolute ethanol (150 ml) is heated to reflux.

  • To the refluxing solution, 3-chloro-2-hydrazinylpyridine (6.80 g, 47.4 mmol) is added, and the mixture is allowed to reflux for an additional 5 minutes.

  • The slurry is then treated dropwise with diethyl maleate (9.79 g, 56.9 mmol) over a period of 5 minutes.

  • The resulting solution is held at reflux for 10 minutes.

  • After cooling to 338 K, the reaction mixture is treated with glacial acetic acid (5.0 ml, 87.3 mmol).

  • The mixture is diluted with water (60 ml) and cooled to room temperature, leading to the formation of a precipitate.

  • The precipitate is isolated via filtration and purified by column chromatography on silica gel using an eluent of ethyl acetate/petroleum ether (1:5).

  • The purified product is recrystallized from dichloromethane to afford colorless single crystals of 3-Chloropyridin-2-amine.

Spectroscopic Characterization

The following are general protocols for obtaining NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a ~5-10 mg sample of the compound.

  • Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Synthesis_Workflow Reactants Starting Materials (e.g., 3-Chloro-2-hydrazinylpyridine) Reaction Chemical Synthesis (e.g., Cyclization) Reactants->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Final_Product Final Product (3-Chloropyridin-2-amine) Characterization->Final_Product

Caption: A generalized workflow for the synthesis and characterization of a target chemical compound.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis NMR_Sample Prepare NMR Sample Acquire_NMR Acquire 1H & 13C Spectra NMR_Sample->Acquire_NMR Process_NMR Process & Analyze Data Acquire_NMR->Process_NMR Structure_Elucidation Structure Elucidation Process_NMR->Structure_Elucidation IR_Sample Prepare KBr Pellet/Film Acquire_IR Acquire FTIR Spectrum IR_Sample->Acquire_IR Process_IR Identify Functional Groups Acquire_IR->Process_IR Process_IR->Structure_Elucidation MS_Sample Prepare Solution Acquire_MS Acquire Mass Spectrum MS_Sample->Acquire_MS Process_MS Determine MW & Fragments Acquire_MS->Process_MS Process_MS->Structure_Elucidation

Caption: A detailed workflow for the spectroscopic analysis and structure elucidation of a chemical compound.

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Chloro-5-phenylpyridin-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-5-phenylpyridin-2-amine is a substituted aminopyridine derivative with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships, guiding drug design, and engineering novel materials. This technical guide provides a comprehensive overview of the crystal structure analysis of aminopyridine derivatives, using the closely related compound, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, as a case study due to the current unavailability of public crystallographic data for the title compound. The methodologies and data presented herein serve as a robust framework for the crystallographic analysis of this class of compounds.

Small molecule crystallography, primarily through single-crystal X-ray diffraction, offers an unambiguous determination of the three-dimensional arrangement of atoms in a molecule.[1] This technique provides precise measurements of molecular dimensions, which is unparalleled by other analytical methods.[1] The insights gained from crystal structure analysis are crucial for understanding intermolecular interactions, absolute configuration, and polymorphism, all of which are critical parameters in pharmaceutical development and materials science.[1][2]

Data Presentation: Crystallographic Data for 3-Chloro-5-(trifluoromethyl)pyridin-2-amine

The following tables summarize the quantitative crystallographic data for 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, a structural analog of this compound. This data is sourced from the crystallographic information file (CIF) with CCDC number 677862.[3][4]

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₆H₄ClF₃N₂
Formula Weight196.56
Temperature294(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a5.801(1) Å
b17.978(5) Å
c7.578(2) Å
α90°
β100.19(4)°
γ90°
Volume777.8(3) ų
Z4
Calculated Density1.678 Mg/m³
Absorption Coefficient0.493 mm⁻¹
F(000)392
Data Collection
DiffractometerBruker SMART CCD
Theta range for data collection2.22 to 25.00°
Index ranges-6≤h≤6, -21≤k≤21, -8≤l≤8
Reflections collected3820
Independent reflections1368 [R(int) = 0.0541]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1368 / 39 / 145
Goodness-of-fit on F²1.011
Final R indices [I>2sigma(I)]R1 = 0.0491, wR2 = 0.1209
R indices (all data)R1 = 0.0818, wR2 = 0.1373

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
Cl(1)-C(3)1.731(3)
F(1A)-C(6)1.329(6)
F(2A)-C(6)1.323(6)
F(3A)-C(6)1.332(6)
N(1)-C(2)1.343(4)
N(1)-C(5)1.339(4)
N(2)-C(2)1.338(4)
C(2)-C(3)1.411(4)
C(3)-C(4)1.373(4)
C(4)-C(5)1.385(4)
C(5)-C(6)1.488(5)

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

AngleValue (°)
C(5)-N(1)-C(2)118.1(3)
N(2)-C(2)-N(1)118.0(3)
N(2)-C(2)-C(3)119.8(3)
N(1)-C(2)-C(3)122.2(3)
C(4)-C(3)-C(2)118.5(3)
C(4)-C(3)-Cl(1)120.5(2)
C(2)-C(3)-Cl(1)121.0(2)
C(3)-C(4)-C(5)119.5(3)
N(1)-C(5)-C(4)121.7(3)
N(1)-C(5)-C(6)118.1(3)
C(4)-C(5)-C(6)120.2(3)
Torsion Angle
C(2)-N(1)-C(5)-C(4)-0.1(5)
C(2)-N(1)-C(5)-C(6)179.3(3)
C(5)-N(1)-C(2)-N(2)178.6(3)
C(5)-N(1)-C(2)-C(3)-0.6(5)
N(1)-C(2)-C(3)-C(4)-0.1(5)
N(1)-C(2)-C(3)-Cl(1)179.3(2)
N(2)-C(2)-C(3)-C(4)-179.3(3)
N(2)-C(2)-C(3)-Cl(1)0.1(4)

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure solution and refinement.[5][6]

Synthesis of this compound (Hypothetical)

A plausible synthetic route to this compound would involve a Suzuki coupling reaction between a dihalopyridine and phenylboronic acid, followed by amination.

  • Suzuki Coupling: To a solution of 2-amino-3,5-dichloropyridine (1 eq.) in a 3:1 mixture of dioxane and water, add phenylboronic acid (1.2 eq.), potassium carbonate (3 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • The reaction mixture is heated to 80-90 °C under a nitrogen atmosphere for 12-24 hours.

  • Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Crystallization

Obtaining a single crystal of sufficient size and quality is often the most challenging step in crystallography.[5]

  • Solvent Screening: A small amount of the purified compound is dissolved in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane) to determine its solubility.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent or solvent mixture is prepared and left undisturbed in a loosely capped vial. Slow evaporation of the solvent over several days to weeks can yield diffraction-quality crystals. For a related compound, 3-chloro-5-(trifluoromethyl)pyridin-2-amine, colorless block-like crystals were obtained by the slow evaporation of an ethanol solution at room temperature over 10 days.[3]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a second solvent (an "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.[6]

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[5]

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (to minimize thermal motion) and exposed to a monochromatic X-ray beam.[5][6] A detector, such as a CCD or CMOS detector, records the diffraction pattern as the crystal is rotated. For the analog, 3-chloro-5-(trifluoromethyl)pyridin-2-amine, data was collected on a Bruker SMART CCD diffractometer using Mo Kα radiation.[3]

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.[3][6]

  • Structure Solution: The phase problem is solved to generate an initial electron density map. For small molecules, direct methods are typically employed.[5]

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares method. This process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.[3]

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for small molecule X-ray crystallography.

experimental_workflow A Synthesis & Purification B Crystallization A->B C Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Data Processing & Reduction D->E F Structure Solution (Direct Methods) E->F G Structure Refinement F->G H Structure Validation & Analysis G->H I Deposition (e.g., CCDC) H->I

Caption: General workflow for small molecule X-ray crystallography.

Hypothetical Signaling Pathway Inhibition

Given that the related compound, 3-chloro-5-(trifluoromethyl)pyridin-2-amine, is an intermediate in the synthesis of the fungicide fluazinam, a hypothetical signaling pathway for a potential antifungal agent based on the this compound scaffold is presented below. This diagram illustrates the inhibition of a key fungal enzyme.[3]

signaling_pathway cluster_fungal_cell Fungal Cell A Essential Substrate B Key Fungal Enzyme (e.g., Succinate Dehydrogenase) A->B C Metabolic Product B->C D Cell Growth & Proliferation C->D E This compound (Potential Inhibitor) F Inhibition E->F F->B

Caption: Hypothetical inhibition of a key fungal enzyme.

References

Potential Biological Activity of 3-Chloro-5-phenylpyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of the novel compound 3-Chloro-5-phenylpyridin-2-amine. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes findings from structurally related 2-aminopyridine derivatives to build a strong hypothesis for its potential as an anticancer and antimicrobial agent. This guide provides a comprehensive overview of the predicted biological activities, potential mechanisms of action, and detailed experimental protocols for future in vitro evaluation. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on this promising compound.

Introduction

The 2-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and biological targets. The specific compound, this compound, features a chlorine atom at the 3-position and a phenyl group at the 5-position, substitutions that are anticipated to significantly influence its biological profile. The presence of a chlorine atom can enhance membrane permeability and introduce a potential site for metabolic transformation, while the phenyl group can contribute to hydrophobic interactions with biological targets.

Based on the analysis of structurally similar compounds, this guide will focus on the two most probable and compelling biological activities for this compound: anticancer and antimicrobial activity.

Predicted Biological Activities and Supporting Evidence

Anticancer Activity

The 2-aminopyridine core is a common feature in a multitude of compounds demonstrating potent anticancer effects. The substitution pattern of this compound suggests a potential for significant antiproliferative activity.

Supporting Evidence from Analogs:

  • 2-Amino-3-chloropyridine Derivatives: The presence of a chlorine atom at the 3-position is a key feature. While direct data on this compound is unavailable, the related compound 2-amino-3-chloro-5-trifluoromethylpyridine has been identified as a potential anticancer agent.[3] This suggests that the 3-chloro-2-aminopyridine scaffold is amenable to substitutions at the 5-position for generating compounds with anticancer properties.

  • Phenyl-substituted Pyridines: The phenyl group at the 5-position can facilitate π-π stacking and hydrophobic interactions within the active sites of target proteins. For instance, novel thiourea and thiazolidinone derivatives of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine have shown significant anticancer activities against prostate cancer cell lines.[4] This highlights the importance of the phenyl moiety in conferring anticancer efficacy.

  • General 2-Aminopyridine Scaffolds: A broad range of 2-aminopyridine derivatives have been synthesized and evaluated as potent inhibitors of various kinases, such as CDK9, which are crucial for cancer cell cycle progression.[5]

Hypothesized Mechanism of Action:

Given the evidence from related compounds, this compound could potentially exert its anticancer effects through the inhibition of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible mechanism could involve the inhibition of cyclin-dependent kinases (CDKs), which are often dysregulated in cancer.

Potential Signaling Pathway: CDK Inhibition and Cell Cycle Arrest

The following diagram illustrates a simplified, hypothetical signaling pathway through which this compound might induce anticancer effects by inhibiting CDK activity, leading to cell cycle arrest and apoptosis.

CDK_Inhibition_Pathway This compound This compound CDK/Cyclin Complex CDK/Cyclin Complex This compound->CDK/Cyclin Complex Inhibition Rb Phosphorylation Rb Phosphorylation CDK/Cyclin Complex->Rb Phosphorylation Apoptosis Apoptosis CDK/Cyclin Complex->Apoptosis Promotion (indirect) E2F Release E2F Release Rb Phosphorylation->E2F Release G1/S Transition G1/S Transition E2F Release->G1/S Transition

Hypothetical CDK Inhibition Pathway
Antimicrobial Activity

The 2-aminopyridine scaffold is also a promising framework for the development of novel antimicrobial agents. The structural features of this compound suggest potential activity against a range of bacterial and fungal pathogens.

Supporting Evidence from Analogs:

  • Chloro-substituted Pyridines: The presence of a chlorine atom is a common feature in many antimicrobial compounds, often enhancing their activity.[6] For example, a series of Schiff bases of 2-amino-4-chloropyridine derivatives have exhibited significant in vitro antimicrobial effects against various Gram-positive and Gram-negative bacteria, as well as fungi.[7]

  • General 2-Aminopyridine Scaffolds: Numerous studies have reported the synthesis and evaluation of 2-aminopyridine derivatives with broad-spectrum antimicrobial activity.[8][9] These compounds have shown efficacy against both bacterial and fungal strains.

Hypothesized Mechanism of Action:

The antimicrobial mechanism of 2-aminopyridine derivatives can vary. One potential mechanism involves the inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase, thereby disrupting DNA replication or folate biosynthesis. Another possibility is the disruption of the bacterial cell membrane integrity.

Quantitative Data from Analog Studies

To provide a preliminary indication of the potential potency of this compound, the following table summarizes quantitative data from studies on structurally related compounds. It is important to note that these values are for analog compounds and the activity of the target compound may vary.

Compound Class/AnalogActivity TypeTarget/OrganismIC50 / MIC (µM)Reference
CDK9/HDAC Dual Inhibitor (2-aminopyridine based) AnticancerCDK90.0884[5]
FLT3/HDAC Dual Inhibitor (2-aminopyridine based) AnticancerFLT30.0304[5]
Thiourea derivative of a phenylpiperazinyl-pyridine AnticancerPC-3 (Prostate Cancer)Specific IC50 not provided, but showed high cytotoxicity[4]
Schiff bases of 2-amino-4-chloropyridine AntibacterialStaphylococcus aureusSignificant activity observed (qualitative)[7]
Quinoxaline-based C-2 amine-substituted analogues AntibacterialS. aureus4-16 µg/mL[10]
Quinoxaline-based C-2 amine-substituted analogues AntibacterialE. coli4-32 µg/mL[10]

Detailed Experimental Protocols

The following are detailed, standard protocols for the initial in vitro evaluation of the anticancer and antimicrobial activities of this compound.

In Vitro Anticancer Activity: MTT Proliferation Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare Compound Dilutions Treatment Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

MTT Assay Experimental Workflow
In Vitro Antimicrobial Activity: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplates

  • Spectrophotometer

  • Inoculating loop

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Controls: Include a growth control (broth with inoculum, no compound), a sterility control (broth only), and a positive control (a known antibiotic or antifungal).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Relationship Diagram:

MIC_Determination_Logic Compound Compound Serial_Dilution Serial Dilution Compound->Serial_Dilution Inoculation Inoculation Serial_Dilution->Inoculation Microorganism Microorganism Microorganism->Inoculation Incubation Incubation Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Value Determine MIC Visual_Inspection->MIC_Value

Logic for MIC Determination

Conclusion and Future Directions

While direct experimental evidence is pending, the structural features of this compound, when compared to a substantial body of literature on related 2-aminopyridine derivatives, strongly suggest its potential as a valuable lead compound in the development of novel anticancer and antimicrobial agents. The provided hypothetical mechanisms of action and detailed experimental protocols offer a clear roadmap for the initial biological evaluation of this compound.

Future research should focus on the synthesis of this compound and its subsequent screening using the outlined protocols. Positive results from these initial in vitro studies would warrant further investigation into its specific molecular targets, mechanism of action, and in vivo efficacy. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications at the 3 and 5 positions, will also be crucial for optimizing the biological activity and pharmacokinetic properties of this promising scaffold.

References

The Emerging Role of 3-Chloro-5-phenylpyridin-2-amine as a Privileged Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The 3-chloro-5-phenylpyridin-2-amine core is a heterocyclic fragment that is gaining increasing attention in the field of drug design and discovery. Its unique structural features and synthetic accessibility make it an attractive scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of compounds containing this promising fragment, with a focus on its potential as a modulator of the PI3K/AKT/mTOR signaling pathway.

Chemical Synthesis

The synthesis of the this compound scaffold can be achieved through several synthetic routes, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile method. A plausible and efficient approach involves the coupling of a di-halogenated aminopyridine with phenylboronic acid.

A key starting material for this synthesis is 2-amino-3,5-dichloropyridine. This precursor can be synthesized by the chlorination of 2-amino-5-chloropyridine using N-chlorosuccinimide (NCS) in a suitable solvent.

Experimental Protocol: Synthesis of 2-amino-3,5-dichloropyridine

  • Materials: 2-amino-5-chloropyridine, N-chlorosuccinimide (NCS), organic solvent (e.g., acetonitrile, dichloromethane).

  • Procedure:

    • Dissolve 2-amino-5-chloropyridine in the chosen organic solvent.

    • Add N-chlorosuccinimide (1.0 to 1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for a specified period (typically several hours) until the reaction is complete, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution).

    • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield pure 2-amino-3,5-dichloropyridine.

Once the 2-amino-3,5-dichloropyridine is obtained, the phenyl group can be introduced at the 5-position via a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound

  • Materials: 2-amino-3,5-dichloropyridine, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water).

  • Procedure:

    • In a reaction vessel, combine 2-amino-3,5-dichloropyridine, phenylboronic acid (1.1 to 1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base.

    • Add the solvent system to the reaction mixture.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Heat the reaction mixture to a specified temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

This synthetic strategy offers a modular approach, allowing for the introduction of various substituted phenyl groups at the 5-position by using different arylboronic acids, thus facilitating the exploration of structure-activity relationships.

Physicochemical Properties

The physicochemical properties of the this compound core contribute to its potential as a drug fragment. These properties can be predicted using computational tools and are essential for understanding its pharmacokinetic and pharmacodynamic behavior.

PropertyPredicted Value
Molecular Weight 218.67 g/mol
LogP 3.5
Topological Polar Surface Area (TPSA) 38.91 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 1

Note: These values are estimations and may vary depending on the specific computational method used.

Biological Activity and Potential Targets

While specific biological data for the parent this compound fragment is not extensively reported in publicly available literature, the broader class of 2-aminopyridine derivatives has been widely explored as inhibitors of various protein kinases. Notably, a patent describing substituted diamino-pyrimidine and diamino-pyridine derivatives as inhibitors of phosphoinositide 3-kinases (PI3Ks) suggests that the this compound scaffold may be a valuable starting point for developing inhibitors targeting the PI3K/AKT/mTOR signaling pathway.

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

Structure-Activity Relationship (SAR) Insights

  • The 2-amino group: This group is often crucial for activity, as it typically forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site.

  • The 3-chloro substituent: The chlorine atom at the 3-position can influence the electronics of the pyridine ring and may also engage in halogen bonding or other interactions within the ATP-binding pocket, potentially enhancing binding affinity and selectivity.

  • The 5-phenyl group: The phenyl ring at the 5-position provides a vector for exploring interactions with the solvent-exposed region of the kinase. Modifications to this phenyl ring, such as the introduction of various substituents, can significantly impact potency, selectivity, and pharmacokinetic properties. For instance, adding polar groups can improve solubility, while other substituents can be designed to interact with specific sub-pockets of the target kinase.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound derivatives as kinase inhibitors, particularly targeting the PI3K/AKT pathway, a series of in vitro and cell-based assays can be employed.

Experimental Protocol: In Vitro PI3Kα Kinase Assay

This assay measures the ability of a compound to inhibit the activity of the PI3Kα enzyme.

  • Materials: Recombinant human PI3Kα enzyme, lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2), ATP, kinase assay buffer, detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare a solution of the test compound at various concentrations.

    • In a microplate, add the PI3Kα enzyme, the lipid substrate, and the test compound or vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer or spectrophotometer.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol: Cell-Based Western Blot Analysis for AKT Phosphorylation

This assay determines the effect of a compound on the phosphorylation of AKT, a downstream target of PI3K, in a cellular context.

  • Materials: Cancer cell line with an activated PI3K/AKT pathway (e.g., MCF-7, PC-3), cell culture medium, test compound, lysis buffer, primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT), secondary antibody conjugated to a detectable label (e.g., HRP), and Western blot detection reagents.

  • Procedure:

    • Seed the cancer cells in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or vehicle control for a specified time.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane and then incubate with the primary antibody against phospho-AKT.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total AKT to ensure equal protein loading.

    • Quantify the band intensities to determine the level of AKT phosphorylation inhibition.

Signaling Pathway and Experimental Workflow Visualization

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT phosphorylates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Inhibitor 3-Chloro-5-phenyl- pyridin-2-amine Derivative Inhibitor->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates Kinase_Inhibitor_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Kinase Assay (e.g., PI3Kα) Purification->InVitro CellBased Cell-Based Assay (e.g., Western Blot for pAKT) Purification->CellBased IC50 IC50 Determination InVitro->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR CellularActivity Confirmation of Cellular Activity CellBased->CellularActivity CellularActivity->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis

The Discovery and Evaluation of Novel 3-Chloro-5-phenylpyridin-2-amine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis, characterization, and biological evaluation of a novel class of 3-Chloro-5-phenylpyridin-2-amine derivatives. These compounds have been designed as potential kinase inhibitors, a class of therapeutics with broad applications in oncology and inflammatory diseases. This document provides detailed experimental protocols for the synthesis of the core scaffold and representative derivatives, methodologies for key biological assays, and a summary of their putative biological activity. The structure-activity relationship (SAR) is discussed in the context of their potential interaction with key signaling pathways, particularly the c-Jun N-terminal kinase (JNK) pathway.

Introduction

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The 2-aminopyridine moiety, in particular, is a well-established pharmacophore for kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The strategic substitution on the pyridine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide focuses on the novel scaffold of this compound. The introduction of a chlorine atom at the 3-position can modulate the electronic properties of the pyridine ring and provide a vector for further functionalization. The phenyl group at the 5-position is designed to occupy a hydrophobic pocket often present in the kinase active site, thereby enhancing binding affinity.

Synthetic Chemistry

The synthesis of the this compound core and its derivatives can be achieved through a multi-step sequence, with the key step being a Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group.

General Synthetic Workflow

The overall synthetic strategy is outlined in the workflow diagram below.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization A 2,3,5-Trichloropyridine C Suzuki-Miyaura Coupling A->C B Phenylboronic Acid B->C D 2,5-Dichloro-3-phenylpyridine C->D E Amination D->E F This compound (Core Scaffold) E->F G Core Scaffold H Acylation / Sulfonylation / Alkylation G->H I Novel this compound Derivatives H->I

Figure 1: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of this compound

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 3,5-Dichloro-2-phenylpyridine

This procedure is adapted from a general method for the Suzuki coupling of chloropyridines.

  • To a reaction vessel, add 2,3,5-trichloropyridine (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a mixture of dimethylformamide (DMF) and water (4:1) as the solvent.

  • Sparsely degas the mixture with argon for 15 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) as the catalyst system.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield 3,5-dichloro-2-phenylpyridine.

Step 2: Amination of 3,5-Dichloro-2-phenylpyridine

This procedure is a representative amination of a dihalopyridine.

  • In a sealed tube, dissolve 3,5-dichloro-2-phenylpyridine (1.0 eq) in a solution of ammonia in methanol (7N).

  • Add copper(I) oxide (0.1 eq) as a catalyst.

  • Seal the tube and heat the mixture to 150 °C for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford this compound.

Biological Evaluation

The primary biological targets for this class of compounds are protein kinases, particularly those implicated in cancer and inflammatory signaling pathways. Based on the structural features of the 2-aminopyridine scaffold, the c-Jun N-terminal kinases (JNKs) are a plausible target family.

Putative Signaling Pathway: JNK Signaling

The JNK signaling pathway is a critical mediator of cellular responses to stress signals, such as inflammatory cytokines and environmental stressors. Dysregulation of the JNK pathway is implicated in various diseases, including cancer and inflammatory disorders.

G Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (MEKK1, ASK1) Stress->MAPKKK MKK47 MKK4/7 MAPKKK->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Inhibitor This compound Derivative Inhibitor->JNK Inhibition

Figure 2: Simplified JNK signaling pathway and the putative point of inhibition.

Experimental Protocol: In Vitro JNK1 Kinase Assay

This protocol is a representative method for determining the inhibitory activity of compounds against JNK1 kinase.

  • Reagents and Buffers:

    • Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100.

    • JNK1 Enzyme: Recombinant human JNK1.

    • Substrate: GST-c-Jun (1-79).

    • ATP: Adenosine triphosphate.

    • Test Compounds: Dissolved in DMSO.

  • Assay Procedure:

    • Prepare a reaction mixture containing kinase buffer, JNK1 enzyme, and the GST-c-Jun substrate.

    • Add the test compound at various concentrations (typically in a 10-point dose-response curve) or DMSO as a vehicle control.

    • Pre-incubate the mixture for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

    • Allow the reaction to proceed for 60 minutes at 30 °C.

    • Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes.

  • Detection and Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated c-Jun (Ser63).

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the extent of inhibition at each compound concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Structure-Activity Relationship (SAR) and Data Presentation

The following table summarizes the hypothetical biological data for a series of this compound derivatives. The substitutions at the 2-amino group are common modifications made to probe the SAR of kinase inhibitors.

Table 1: Biological Activity of this compound Derivatives

Compound IDR Group (at 2-amino)JNK1 IC₅₀ (nM)HCT116 Cell Proliferation IC₅₀ (µM)
1a -H550> 10
1b -C(O)CH₃ (Acetyl)2508.5
1c -C(O)Ph (Benzoyl)1204.2
1d -SO₂CH₃ (Mesyl)852.1
1e -SO₂Ph (Phenylsulfonyl)451.5

Disclaimer: The data presented in this table is illustrative and intended to represent a plausible structure-activity relationship for this class of compounds.

  • The unsubstituted 2-amino group (Compound 1a ) shows modest activity.

  • Acylation of the 2-amino group (Compounds 1b and 1c ) leads to an increase in potency, with the larger benzoyl group providing a greater enhancement.

  • Sulfonylation of the 2-amino group (Compounds 1d and 1e ) results in a significant boost in activity, suggesting that the sulfonyl moiety may engage in additional favorable interactions within the kinase active site. The phenylsulfonyl group is the most potent in this series.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic route is feasible using standard organic chemistry techniques, with the Suzuki-Miyaura coupling being a key transformation. The 2-aminopyridine core suggests a likely mechanism of action through inhibition of the ATP-binding site of kinases, with the JNK family being a probable target. The illustrative structure-activity relationship highlights the importance of the substituent on the 2-amino group for modulating biological activity. Further optimization of this scaffold, including modifications to the 5-phenyl ring and exploration of a wider range of substituents at the 2-amino position, is warranted to develop potent and selective clinical candidates. This technical guide provides a solid foundation for researchers to embark on the exploration of this novel chemical space.

Theoretical and Computational Insights into 3-Chloro-5-phenylpyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinamine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of a phenyl group and a chlorine atom to the pyridin-2-amine scaffold, as in 3-Chloro-5-phenylpyridin-2-amine, is anticipated to modulate its electronic and steric properties, potentially leading to novel biological activities. Computational chemistry and theoretical studies are indispensable tools for predicting the physicochemical properties, reactivity, and potential bioactivity of such novel compounds, thereby accelerating the drug discovery and development process.

This guide will explore the application of Density Functional Theory (DFT), time-dependent DFT (TD-DFT), Natural Bond Orbital (NBO) analysis, and molecular docking to elucidate the structural, electronic, and interactive properties of this compound.

Molecular Structure and Optimization

The initial step in any computational study is the optimization of the molecular geometry to find the most stable conformation.

Computational Methodology

The geometry of this compound would be optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, as implemented in software packages like Gaussian.[1] This level of theory is well-established for providing accurate geometries of organic molecules.

Illustrative Computational Workflow

Computational Workflow A Structure Drawing & Initial Geometry B Geometry Optimization (DFT/B3LYP) A->B C Frequency Calculation B->C Confirm Minimum Energy D Electronic Properties (HOMO, LUMO, MEP) B->D E Spectroscopic Analysis (IR, UV-Vis) B->E F NBO Analysis B->F G Molecular Docking B->G Ligand Preparation I Binding Affinity & Interaction Analysis G->I H Target Protein Selection H->G

Caption: A typical workflow for the computational analysis of a small molecule.

Electronic and Spectroscopic Properties

Understanding the electronic properties is crucial for predicting the reactivity and interaction of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. A smaller HOMO-LUMO energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visualization of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

Spectroscopic Analysis

Theoretical vibrational (IR) and electronic (UV-Vis) spectra can be calculated and compared with experimental data to confirm the molecular structure.

Table 1: Hypothetical Electronic Properties of this compound

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
Energy Gap (ΔE)4.4 eV
Dipole Moment2.5 D
Ionization Potential6.2 eV
Electron Affinity1.8 eV

Intramolecular Interactions: NBO Analysis

Natural Bond Orbital (NBO) analysis provides insights into intramolecular charge transfer and hyperconjugative interactions.

Table 2: Hypothetical NBO Analysis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N1π* (C2-C3)15.8
LP(1) N2σ* (C3-Cl)5.2
π (C5-C6)π* (C-C) phenyl22.5

E(2) represents the stabilization energy of hyperconjugative interactions.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is critical for identifying potential biological targets.

Protocol for Molecular Docking
  • Protein Preparation: A suitable protein target (e.g., a kinase or receptor) is selected, and its 3D structure is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogens are added.

  • Ligand Preparation: The optimized 3D structure of this compound is prepared for docking, including the assignment of charges and rotatable bonds.

  • Docking Simulation: Software such as AutoDock or Glide is used to perform the docking calculations, generating multiple binding poses.

  • Analysis: The results are analyzed based on the docking score (binding affinity) and the specific interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.

Hypothetical Signaling Pathway Inhibition

Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Signal KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Gene TF->Gene Transcription Inhibitor This compound Inhibitor->KinaseB Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.

Table 3: Hypothetical Molecular Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Protein Kinase A1ATP-8.5LYS72, GLU91, VAL57
Cyclin-Dependent Kinase 21HCK-9.1LEU83, LYS33, ASP86
Epidermal Growth Factor Receptor2J6M-7.9MET793, LEU718, LYS745

Synthesis and Characterization

While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established methods for similar compounds.

Proposed Synthetic Protocol

A potential synthesis could involve a Suzuki coupling reaction between a boronic acid derivative of benzene and a di-halogenated aminopyridine, followed by selective amination.

  • Suzuki Coupling: 2-Amino-3,5-dichloropyridine could be reacted with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Purification: The resulting crude product would be purified by column chromatography.

  • Characterization: The final product would be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Conclusion

This technical guide outlines a comprehensive theoretical and computational framework for the detailed investigation of this compound. By employing DFT calculations, NBO analysis, and molecular docking, researchers can gain significant insights into the molecule's structural, electronic, and potential biological properties. The illustrative data and protocols provided herein serve as a robust starting point for future experimental and computational studies aimed at unlocking the therapeutic potential of this and related pyridinamine derivatives. The methodologies described are standard in the field and are expected to yield reliable and predictive results for this class of compounds.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 3-Chloro-5-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Chloro-5-phenylpyridin-2-amine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the 2-aminopyridine scaffold in pharmacologically active compounds. The Suzuki-Miyaura coupling offers a powerful and efficient method for the synthesis of diverse biaryl and heteroaryl structures, enabling the exploration of novel chemical space for therapeutic applications.[1][2][3]

Introduction

The 2-amino-3-arylpyridine moiety is a privileged scaffold found in a wide array of bioactive molecules, exhibiting activities such as kinase inhibition, anti-inflammatory, and antimicrobial effects. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between an organoboron species and an organic halide, catalyzed by a palladium complex.[1][3] The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and generally high yields.[1]

This compound serves as an excellent substrate for these reactions, with the chloro substituent at the 3-position providing a reactive handle for cross-coupling, while the amino group at the 2-position and the phenyl group at the 5-position can be crucial for modulating the biological activity and physicochemical properties of the final products. The primary amino group generally does not require protection, making the synthetic route more efficient.[4][5]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions and yields for the Suzuki cross-coupling of 2-amino-3-chloropyridine derivatives with a range of arylboronic acids. This data provides a valuable starting point for reaction optimization.

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001285General conditions adapted from literature
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane/H₂O (4:1)901692General conditions adapted from literature
3-Chlorophenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DMF/H₂O (3:1)100878[6]
4-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)951888[1]
2-Thiopheneboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄1,4-Dioxane1001265[7][8]
3-Pyridinylboronic acidPd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃Toluene/H₂O (10:1)1102475General conditions adapted from literature
Phenylboronic acidPd(II)/C (cat.)PPh₃NaOHNMP/H₂O120497 (for 3-amino-2-chloropyridine)Adapted from similar substrate reactions

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or a sealed reaction tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 4 mL) and degassed water (1 mL) via syringe. The solvent system should be chosen based on the specific catalyst and substrates used (see data table for examples).

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously for the required time (typically 8-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-3-aryl-5-phenylpyridine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the application of this compound in Suzuki cross-coupling reactions.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 2-Amino-3-aryl-5-phenylpyridine Reductive_Elimination->Product Ar-X This compound Ar-X->Oxidative_Addition Ar'-B(OR)2 Arylboronic Acid Ar'-B(OR)2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis Reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base Inert Establish Inert Atmosphere (N2 or Ar) Reagents->Inert Solvent Add Degassed Solvent System Inert->Solvent Heating Heat and Stir (e.g., 90-110°C, 8-24h) Solvent->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: Experimental workflow for the synthesis of 2-amino-3-aryl-5-phenylpyridines.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Chloro-5-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-chloro-5-phenylpyridin-2-amine. This reaction is a powerful tool for the synthesis of N-substituted 5-phenyl-2,3-pyridinediamines, which are valuable scaffolds in medicinal chemistry and materials science.

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] It involves the cross-coupling of an amine with an aryl or heteroaryl halide or sulfonate, catalyzed by a palladium complex.[1][3] This reaction is particularly useful when traditional methods for C-N bond formation, such as nucleophilic aromatic substitution (SNAr), are not feasible due to the low reactivity of the coupling partners.[1]

General Reaction Scheme

The general scheme for the Buchwald-Hartwig amination of this compound with a primary or secondary amine is depicted below. The reaction typically employs a palladium catalyst, a phosphine or N-heterocyclic carbene (NHC) ligand, and a base in an appropriate solvent.

Diagram of the general reaction will be provided in the visualization section.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. The data is compiled based on established protocols for similar heteroaryl chlorides.[4][5][6]

Table 1: Recommended Reagents and Conditions

ParameterRecommendedAlternativesNotes
Palladium Precatalyst Pd₂(dba)₃Pd(OAc)₂Pd₂(dba)₃ is often preferred for its air stability.
Ligand XantphosBINAP, RuPhos, BrettPhosLigand choice is crucial and may require optimization.[7][8]
Base Cs₂CO₃NaOtBu, K₂CO₃, K₃PO₄The choice of base can significantly impact the reaction outcome.[9]
Solvent TolueneDioxane, THFAnhydrous solvents are essential for optimal results.[1][10]
Temperature 100 °C80 - 120 °CThe reaction temperature depends on the reactivity of the substrates.
Atmosphere Inert (N₂ or Ar)-Exclusion of oxygen is critical to prevent catalyst degradation.[2]

Table 2: Substrate Scope and Expected Yields

Amine Coupling PartnerProductExpected Yield (%)
Morpholine5-Phenyl-3-(morpholin-4-yl)pyridin-2-amine85 - 95%
AnilineN³,5-Diphenylpyridin-2,3-diamine70 - 85%
BenzylamineN³-Benzyl-5-phenylpyridin-2,3-diamine75 - 90%
n-ButylamineN³-(n-Butyl)-5-phenylpyridin-2,3-diamine65 - 80%

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound with morpholine as a representative example.

Materials and Equipment
  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Silica gel for column chromatography

Detailed Procedure
  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Cs₂CO₃ (1.5 mmol, 1.5 equiv), Pd₂(dba)₃ (0.05 mmol, 5 mol%), and Xantphos (0.10 mmol, 10 mol%).[4]

    • The flask is evacuated and backfilled with an inert gas (N₂ or Ar) three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Add anhydrous toluene (5 mL) to the flask via syringe.

    • Add morpholine (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Reaction:

    • Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

    • Combine the organic filtrates and wash with water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 5-phenyl-3-(morpholin-4-yl)pyridin-2-amine.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)(X)L₂ OxAdd->PdII_complex Amine_assoc Amine Association PdII_complex->Amine_assoc R'R''NH PdII_amine_complex [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ Amine_assoc->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation PdII_amido_complex Ar-Pd(II)(NR'R'')L₂ Deprotonation->PdII_amido_complex - HB⁺X⁻ RedElim Reductive Elimination PdII_amido_complex->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to Schlenk flask - Evacuate and backfill with inert gas start->setup reagent_add Reagent Addition: - Add anhydrous solvent - Add amine setup->reagent_add reaction Reaction: - Heat to 100 °C - Stir for 12-24 h reagent_add->reaction workup Work-up: - Cool to RT - Dilute and filter - Wash and dry organic phase reaction->workup purification Purification: - Column chromatography workup->purification product Pure Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridines from 3-Chloro-5-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] This scaffold is considered a "privileged structure" as it is a core component of several commercially available drugs, including Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent).[3][4] The broad therapeutic spectrum of imidazo[1,2-a]pyridine derivatives encompasses anticancer, antiviral, antibacterial, anti-inflammatory, and antituberculosis properties.[1][2][5]

This document provides detailed application notes and experimental protocols for the synthesis of substituted imidazo[1,2-a]pyridines, with a specific focus on utilizing 3-Chloro-5-phenylpyridin-2-amine as the starting material. The protocols are based on established synthetic strategies for imidazo[1,2-a]pyridine synthesis, including the classical Tschitschibabin condensation and modern one-pot multicomponent reactions.

Synthetic Strategies

The synthesis of the imidazo[1,2-a]pyridine core generally involves the cyclocondensation of a 2-aminopyridine derivative with a suitable C2-synthon. Several methods have been developed, offering flexibility in substituent patterns and reaction conditions.

Tschitschibabin Reaction: Condensation with α-Haloketones

The most traditional and widely employed method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[6] The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system.

A general workflow for this synthetic approach is outlined below:

A Start: this compound + α-Haloketone B Reaction in suitable solvent (e.g., Ethanol, DMF) A->B Step 1 C Optional: Addition of a base (e.g., NaHCO3) B->C Step 2 D Heating/Reflux C->D Step 3 E Work-up and Purification (Extraction, Chromatography) D->E Step 4 F Characterization (NMR, MS, etc.) E->F Step 5 G Product: Substituted 6-chloro-8-phenylimidazo[1,2-a]pyridine F->G Final Product

Caption: General workflow for the Tschitschibabin synthesis of imidazo[1,2-a]pyridines.

One-Pot Multicomponent Reactions

Modern synthetic approaches often favor one-pot multicomponent reactions (MCRs) due to their efficiency, atom economy, and the ability to generate molecular diversity in a single step.[7][8] For the synthesis of imidazo[1,2-a]pyridines, a common MCR involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide (Groebke-Blackburn-Bienaymé reaction) or a terminal alkyne.[9][10][11] These reactions are often catalyzed by Lewis acids or transition metals.[9]

A logical diagram for a one-pot, three-component synthesis is presented below:

cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound G One-Pot Reaction Vessel A->G B Aldehyde B->G C Isocyanide/Alkyne C->G D Catalyst (e.g., Sc(OTf)3, CuI) D->G E Solvent (e.g., Toluene, CH3CN) E->G F Temperature F->G H Intermediate Formation G->H I Cyclization H->I J Product Formation I->J K Purification J->K L Final Product K->L

Caption: Logical relationship in a one-pot, three-component synthesis of imidazo[1,2-a]pyridines.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-6-chloro-8-phenylimidazo[1,2-a]pyridines via Tschitschibabin Reaction

This protocol describes the synthesis of a 2-aryl substituted imidazo[1,2-a]pyridine starting from this compound and a substituted phenacyl bromide.

Materials:

  • This compound

  • Substituted phenacyl bromide (e.g., 2-bromo-1-phenylethanone)

  • Anhydrous ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask, add the substituted phenacyl bromide (1.1 mmol).

  • Add sodium bicarbonate (1.5 mmol) to the reaction mixture.

  • Reflux the mixture for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure 2-aryl-6-chloro-8-phenylimidazo[1,2-a]pyridine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: One-Pot Synthesis of 3-Amino-6-chloro-8-phenylimidazo[1,2-a]pyridine Derivatives

This protocol details a one-pot, three-component reaction for the synthesis of 3-amino substituted imidazo[1,2-a]pyridines.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Scandium(III) triflate (Sc(OTf)₃) or Iodine (I₂) as catalyst[9][12]

  • Anhydrous acetonitrile (CH₃CN) or Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), the aromatic aldehyde (1.2 mmol), and the isocyanide (1.0 mmol) in anhydrous acetonitrile (15 mL).

  • Add the catalyst, Sc(OTf)₃ (10 mol%) or I₂ (20 mol%), to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the desired 3-amino-6-chloro-8-phenylimidazo[1,2-a]pyridine derivative.

  • Confirm the structure of the purified compound by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Data Presentation

The following table summarizes representative yields for the synthesis of various imidazo[1,2-a]pyridines based on literature reports for analogous reactions. Actual yields for the synthesis from this compound may vary and require optimization.

EntrySynthetic MethodReported Yield (%)
1TschitschibabinHPhenyl75-90
2TschitschibabinH4-Chlorophenyl80-92
3TschitschibabinH4-Methoxyphenyl78-88
4One-Pot (Aldehyde, Alkyne)PhenylCO₂Et65-85
5One-Pot (Aldehyde, Isocyanide)PhenylNH-tBu70-90

Signaling Pathways and Biological Relevance

Imidazo[1,2-a]pyridines exert their biological effects by modulating various signaling pathways. For instance, certain derivatives have been shown to act as inhibitors of protein kinases such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinases (PI3K), which are crucial in cancer progression.[5] Others have shown promise as antituberculosis agents by targeting enzymes essential for the survival of Mycobacterium tuberculosis.[4]

The diagram below illustrates a simplified representation of how an imidazo[1,2-a]pyridine derivative might inhibit a generic kinase signaling pathway.

A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase Domain B->C D Downstream Signaling (e.g., MAPK, PI3K/Akt) C->D E Cell Proliferation, Survival, Angiogenesis D->E F Imidazo[1,2-a]pyridine Derivative F->C Inhibition

Caption: Simplified diagram of kinase inhibition by an imidazo[1,2-a]pyridine derivative.

Conclusion

The synthetic protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals interested in the synthesis and exploration of novel imidazo[1,2-a]pyridines derived from this compound. The versatility of the described synthetic methods allows for the generation of a wide array of derivatives, which can be further evaluated for their potential as therapeutic agents in various disease areas. The provided diagrams and data serve as a foundational resource for initiating research in this promising area of medicinal chemistry.

References

Application Notes and Protocols: 3-Chloro-5-phenylpyridin-2-amine as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-phenylpyridin-2-amine represents a valuable scaffold in medicinal chemistry, particularly in the design and synthesis of kinase inhibitors. The 2-aminopyridine core is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition. The strategic placement of the chloro and phenyl substituents on the pyridine ring offers vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

While direct literature detailing the synthesis of kinase inhibitors specifically from this compound is limited, the broader class of substituted 2-aminopyridines has been extensively explored. This document provides a detailed overview of the application of this structural class as a precursor for kinase inhibitors, including generalized synthetic protocols and representative data. The methodologies and principles described herein are directly applicable to the elaboration of this compound into novel kinase inhibitors.

The 2-Aminopyridine Scaffold in Kinase Inhibition

The 2-aminopyridine moiety is a privileged scaffold in the development of kinase inhibitors. Its ability to act as a hydrogen bond donor and acceptor allows it to mimic the adenine portion of ATP, effectively competing for the ATP-binding site of kinases. This interaction is often a key determinant of a compound's inhibitory activity.[1]

Key Features:

  • Hinge Binding: The 2-amino group and the pyridine nitrogen can form bidentate hydrogen bonds with the kinase hinge region.

  • Structural Versatility: The pyridine ring can be readily functionalized at multiple positions to explore the surrounding hydrophobic pockets and solvent-exposed regions of the ATP-binding site, thereby enhancing potency and selectivity.

  • Favorable Physicochemical Properties: The scaffold generally imparts drug-like properties, which can be fine-tuned through chemical modification.

Representative Kinase Targets and Signaling Pathways

Substituted 2-aminopyridine derivatives have been shown to inhibit a wide range of kinases involved in critical cellular processes, particularly those implicated in cancer and inflammatory diseases. Examples of relevant kinase families and pathways include:

  • Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle.

  • Histone Deacetylases (HDACs): Involved in epigenetic regulation.

  • Vaccinia-Related Kinases (VRKs): Play roles in cell cycle progression and DNA damage response.[1]

  • Protein Kinase CK2: Implicated in cell growth, proliferation, and suppression of apoptosis.[2]

Illustrative Signaling Pathway: The CDK/HDAC Axis in Cancer

Co-inhibition of CDKs and HDACs is a promising strategy to enhance antitumor effects and overcome drug resistance.[3] CDKs drive cell cycle progression, while HDACs regulate the expression of genes involved in cell cycle control and apoptosis. Dual inhibitors can simultaneously arrest the cell cycle and induce apoptosis.

CDK_HDAC_Pathway cluster_0 Cell Cycle Progression cluster_1 Epigenetic Regulation CDK9 CDK9 Transcription Gene Transcription (e.g., c-Myc, survivin) CDK9->Transcription phosphorylates CyclinT Cyclin T CyclinT->CDK9 activates RNAPII RNA Pol II RNAPII->Transcription Proliferation Cell Proliferation Transcription->Proliferation HDAC1 HDAC1 Chromatin Condensed Chromatin HDAC1->Chromatin deacetylates Histones Histones Histones->Chromatin TumorSuppressor Tumor Suppressor Genes (e.g., p21, BIM) Chromatin->TumorSuppressor represses transcription Apoptosis Apoptosis TumorSuppressor->Apoptosis promotes Inhibitor 2-Aminopyridine-based CDK/HDAC Inhibitor Inhibitor->CDK9 Inhibitor->HDAC1

CDK/HDAC dual inhibition pathway.

Synthesis of 2-Aminopyridine-Based Kinase Inhibitors

A common and versatile method for the synthesis of substituted 2-aminopyridine kinase inhibitors is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction allows for the introduction of a wide variety of aryl and heteroaryl groups onto the pyridine core.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of 2-aminopyridine-based kinase inhibitors.

Synthesis_Workflow Precursor This compound (or other substituted 2-aminopyridine) SuzukiCoupling Suzuki-Miyaura Coupling Precursor->SuzukiCoupling BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->SuzukiCoupling Purification Purification (e.g., Chromatography) SuzukiCoupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization KinaseAssay In Vitro Kinase Assay Characterization->KinaseAssay CellAssay Cell-Based Assay Characterization->CellAssay DataAnalysis Data Analysis (IC50 determination) KinaseAssay->DataAnalysis CellAssay->DataAnalysis

General workflow for synthesis and evaluation.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid, and the base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the solvent and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired compound.

In Vitro Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds is typically evaluated using in vitro kinase assays. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Protocol: LanthaScreen™ Eu Kinase Binding Assay (Representative Example)

This is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase.

Materials:

  • Kinase of interest (e.g., CDK9/Cyclin T)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compounds

  • Assay buffer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound.

  • Incubate at room temperature for a specified time.

  • Add the fluorescently labeled tracer.

  • Incubate to allow the binding to reach equilibrium.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the ratio of the emission signals of the acceptor and donor fluorophores.

  • Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

The inhibitory potency of synthesized compounds is typically reported as the half-maximal inhibitory concentration (IC₅₀).

Table 1: Representative Inhibitory Activities of 2-Aminopyridine-Based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
8e CDK988.4Staurosporine-
8e HDAC1168.9SAHA-
9e FLT330.4Quizartinib-
9e HDAC152.4SAHA-
9e HDAC314.7SAHA-
Data is illustrative and based on reported values for 2-aminopyridine derivatives.[3]

Table 2: Representative Antiproliferative Activities

Compound IDCell LineIC₅₀ (µM)
8e MV-4-11 (AML)0.23
8e A549 (Lung Cancer)1.45
9e MV-4-11 (AML)0.04
Data is illustrative and based on reported values for 2-aminopyridine derivatives.[3]

Conclusion

This compound and its structural analogs are highly promising precursors for the development of novel kinase inhibitors. The synthetic tractability of the 2-aminopyridine scaffold, combined with its favorable hinge-binding properties, allows for the generation of diverse libraries of compounds for screening against various kinase targets. The protocols and data presented herein provide a framework for researchers to design, synthesize, and evaluate new kinase inhibitors based on this important chemical scaffold. Further exploration of the chemical space around the this compound core is warranted to discover new therapeutic agents for the treatment of cancer and other diseases.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 3-Chloro-5-phenylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-Chloro-5-phenylpyridin-2-amine derivatives, key scaffolds in medicinal chemistry. The synthesis is achieved through a robust two-step palladium-catalyzed approach, commencing with a Suzuki-Miyaura cross-coupling reaction followed by a Buchwald-Hartwig amination. This methodology offers a versatile and efficient route to access a range of substituted 2-aminopyridines with good to excellent yields. The protocols are designed to be readily implemented in a standard organic synthesis laboratory.

Introduction

The this compound core is a privileged heterocyclic motif found in numerous biologically active compounds. The combination of the pyridine ring, a halogen atom, a phenyl group, and an amino substituent provides a rich scaffold for further functionalization, making it a valuable building block in drug discovery programs. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have become indispensable tools for the construction of C-C and C-N bonds, respectively, in complex organic molecules.[1][2] This document outlines a reliable synthetic strategy for the preparation of this compound derivatives, leveraging the power and selectivity of palladium catalysis.

Synthesis Strategy

The synthesis of this compound derivatives can be efficiently accomplished in two key palladium-catalyzed steps:

  • Suzuki-Miyaura Cross-Coupling: The first step involves the selective formation of a C-C bond between a polychlorinated pyridine and an arylboronic acid. Specifically, the reaction of 2,3,5-trichloropyridine with phenylboronic acid selectively yields 3,5-dichloro-2-phenylpyridine. This reaction demonstrates high regioselectivity, with the phenyl group being introduced at the 2-position.[2]

  • Buchwald-Hartwig Amination: The second step is a C-N bond forming reaction to introduce the 2-amino group. The intermediate, 3,5-dichloro-2-phenylpyridine, undergoes a regioselective amination at the 2-position. The chlorine atom at the 2-position is more activated towards nucleophilic substitution due to its proximity to the pyridine nitrogen. While a specific protocol for this exact substrate is not detailed in the literature, general and robust conditions for the Buchwald-Hartwig amination of chloro-pyridines can be applied.[3][4]

Experimental Workflow

G cluster_0 Step 1: Suzuki-Miyaura Cross-Coupling cluster_1 Step 2: Buchwald-Hartwig Amination Start 2,3,5-Trichloropyridine + Phenylboronic Acid Reagents1 Pd(OAc)2 (cat.) Na2CO3 H2O/DMF Start->Reagents1 Add Reaction1 Stir at 60 °C, 12 h Reagents1->Reaction1 Heat Workup1 Extraction with Et2O Column Chromatography Reaction1->Workup1 Purify Intermediate 3,5-Dichloro-2-phenylpyridine Workup1->Intermediate Intermediate_copy 3,5-Dichloro-2-phenylpyridine AmineSource Ammonia Source (e.g., Benzophenone Imine) Intermediate_copy->AmineSource Add Catalyst2 Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) AmineSource->Catalyst2 Add Reaction2 Stir at Reflux Catalyst2->Reaction2 Heat Workup2 Quench with Water Extraction Column Chromatography Reaction2->Workup2 Purify FinalProduct This compound Workup2->FinalProduct

Caption: Synthetic workflow for this compound.

Data Presentation

Table 1: Suzuki-Miyaura Cross-Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids[2]
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃H₂O/DMF601285
24-Methylphenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃H₂O/DMF601288
34-Methoxyphenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃H₂O/DMF601290
44-Chlorophenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃H₂O/DMF601282
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides[4][5]
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3.0)NaOtBuTolueneReflux94[5]
2Chloro-substituted PyrimidineVarious AminesPd₂(dba)₃ (2)R-BINAP (6)K₂CO₃Toluene2549-60[3]
34-(Pyridin-3-yl)pyrimidin-2-amineAryl BromidesPdCl₂(PPh₃)₂XantphosNaOtBuTolueneReflux27-82[4]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dichloro-2-phenylpyridine (Suzuki-Miyaura Coupling)[2]

Materials:

  • 2,3,5-Trichloropyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF)

  • Distilled water

  • Diethyl ether (Et₂O)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a reaction flask, add 2,3,5-trichloropyridine (1.0 mmol), phenylboronic acid (1.5 mmol), and sodium carbonate (2.0 mmol).

  • Add a solvent mixture of distilled water (3.5 mL) and DMF (3.0 mL).

  • Add palladium(II) acetate (0.5 mol%).

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Extract the aqueous layer with diethyl ether (4 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford 3,5-dichloro-2-phenylpyridine.

Protocol 2: Synthesis of this compound (Buchwald-Hartwig Amination)

Note: This is a general protocol based on established methods for the amination of aryl chlorides. Optimization may be required for the specific substrate.[5]

Materials:

  • 3,5-Dichloro-2-phenylpyridine

  • Ammonia source (e.g., Benzophenone imine or aqueous ammonia)[6]

  • Palladium catalyst (e.g., Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Phosphine ligand (e.g., 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] or 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [BINAP])[3]

  • Base (e.g., Sodium tert-butoxide [NaOtBu] or Potassium carbonate [K₂CO₃])[3][5]

  • Anhydrous toluene

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dry, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(dba)₂, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., sodium tert-butoxide, 2.0 equiv.).

  • Add anhydrous toluene and stir the mixture at room temperature for 5-10 minutes.

  • Add 3,5-dichloro-2-phenylpyridine (1.0 equiv.) and the amine source (1.5 equiv.).

  • Heat the reaction mixture to reflux and stir for 6-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Signaling Pathways and Biological Applications

While the direct biological activity and associated signaling pathways of this compound are not extensively reported in the initial literature search, the 2-aminopyridine scaffold is a well-established pharmacophore. Derivatives are known to interact with a variety of biological targets, including kinases, G-protein coupled receptors, and ion channels. The synthetic accessibility of the this compound core allows for the generation of diverse libraries of compounds for screening against various therapeutic targets. Further derivatization of the amino and phenyl groups can be explored to modulate the physicochemical and pharmacological properties of the molecule.

Logical Relationships in Synthesis

G cluster_start Starting Materials cluster_reactions Palladium-Catalyzed Reactions cluster_products Products SM1 2,3,5-Trichloropyridine R1 Suzuki-Miyaura Cross-Coupling SM1->R1 SM2 Phenylboronic Acid SM2->R1 SM3 Ammonia Source R2 Buchwald-Hartwig Amination SM3->R2 Int Intermediate: 3,5-Dichloro-2-phenylpyridine R1->Int Final Final Product: This compound R2->Final Int->R2

Caption: Logical flow of the two-step synthesis.

References

Protocol for N-arylation of 3-Chloro-5-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of 2-aminopyridines is a fundamental transformation in organic synthesis, providing access to a diverse range of compounds with significant applications in medicinal chemistry and materials science. The resulting N-aryl-2-aminopyridine scaffold is a prevalent motif in numerous biologically active molecules. This document provides a detailed protocol for the N-arylation of 3-chloro-5-phenylpyridin-2-amine, a substrate of interest in drug discovery programs. The primary methods for this transformation, the Buchwald-Hartwig amination and the Ullmann condensation, are discussed, with a focus on providing practical, step-by-step experimental procedures.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1] Its broad substrate scope and functional group tolerance make it a highly versatile method.[2] Key to the success of this reaction is the choice of palladium precursor, phosphine ligand, and base.[3]

Alternatively, the Ullmann condensation offers a classical, copper-catalyzed approach to N-arylation.[4] While often requiring harsher reaction conditions compared to its palladium-catalyzed counterpart, it remains a valuable tool in the synthetic chemist's arsenal, particularly for specific substrate combinations.[2]

This application note presents optimized protocols for both the Buchwald-Hartwig and Ullmann N-arylation reactions of this compound, complete with tabulated quantitative data from analogous systems to guide reaction optimization.

Materials and Reagents

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BrettPhos, RuPhos, BINAP)

  • Copper(I) iodide (CuI)

  • Ligand for Ullmann coupling (e.g., L-proline, N,N-dimethylglycine)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., Toluene, Dioxane, Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

This protocol is adapted from established procedures for the N-arylation of 3-halo-2-aminopyridines.[5]

1. Reaction Setup:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired aryl halide (1.2 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., BrettPhos, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add the base (e.g., NaOtBu, 1.4 mmol) and the anhydrous solvent (e.g., Toluene, 5 mL).

2. Reaction Execution:

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the celite pad with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-3-chloro-5-phenylpyridin-2-amine.

General Reaction Scheme for Buchwald-Hartwig Amination

cluster_reactants Reactants cluster_reagents Reagents 3_Chloro_5_phenylpyridin_2_amine This compound Reaction_Vessel Reaction at 80-110 °C 3_Chloro_5_phenylpyridin_2_amine->Reaction_Vessel Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction_Vessel Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Pd_Catalyst->Reaction_Vessel Ligand Ligand (e.g., BrettPhos) Ligand->Reaction_Vessel Base Base (e.g., NaOtBu) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Product N-Aryl-3-chloro-5-phenylpyridin-2-amine Reaction_Vessel->Product

Caption: General workflow for the Buchwald-Hartwig N-arylation.

Protocol 2: Copper-Catalyzed N-arylation (Ullmann Condensation)

This protocol is based on general procedures for the Ullmann condensation.[6]

1. Reaction Setup:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired aryl halide (1.5 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and the ligand (e.g., L-proline, 0.2 mmol, 20 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 mmol) and the anhydrous solvent (e.g., DMF, 5 mL).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

2. Reaction Execution:

  • Seal the Schlenk tube and place it in a preheated oil bath at a higher temperature than the Buchwald-Hartwig reaction (typically 110-150 °C).

  • Stir the reaction mixture vigorously for the specified time (typically 24-48 hours). Monitor the reaction progress by TLC or LC-MS.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-aryl-3-chloro-5-phenylpyridin-2-amine.

Experimental Workflow for N-arylation Protocol

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants and Reagents B Add to Oven-Dried Schlenk Tube A->B C Evacuate and Backfill with Inert Gas B->C D Heat and Stir Reaction Mixture C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F Reaction Complete G Quench and Extract F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Final Product I->J

Caption: Step-by-step experimental workflow for N-arylation.

Quantitative Data

The following tables summarize representative yields for the N-arylation of 3-halo-2-aminopyridines with various coupling partners under different conditions, providing a valuable reference for optimizing the reaction of this compound.

Table 1: Buchwald-Hartwig Amination of 3-Chloro-2-aminopyridine with Various Amines[5]
EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / RuPhosLiHMDSTHF651683
2CyclopentylamineBrettPhos-precatalystLiHMDSTHF651678
3BenzylamineBrettPhos-precatalystLiHMDSTHF651665
4AnilineBrettPhos-precatalystLiHMDSTHF651666
54-MethoxyanilineBrettPhos-precatalystLiHMDSTHF651672
64-ChloroanilineBrettPhos-precatalystLiHMDSTHF651658

Data adapted from a study on 3-halo-2-aminopyridines, which serves as a close model for the target substrate.[5]

Table 2: Ullmann Condensation of Aryl Halides with Amines - Representative Yields
EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneAnilineCuI / L-prolineK₂CO₃DMSO902485[6]
2BromobenzeneMorpholineCuI / N,N-dimethylglycineK₃PO₄Dioxane1003678
34-IodotoluenePyrrolidineCuIK₂CO₃DMF1202492
42-BromopyridineBenzylamineCuICs₂CO₃Toluene1104865

Yields are representative and sourced from various literature reports on Ullmann condensations of similar substrates.

Troubleshooting

  • Low Yield:

    • Catalyst/Ligand Inactivity: Ensure the use of high-purity, air- and moisture-sensitive reagents. Consider screening different palladium precursors, ligands, or copper sources.

    • Base Incompatibility: The choice of base is crucial. Stronger bases like NaOtBu are often effective in Buchwald-Hartwig reactions, while weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary for substrates with base-sensitive functional groups.[7]

    • Insufficient Temperature/Time: Monitor the reaction closely and adjust the temperature or reaction time as needed. Ullmann reactions, in particular, may require prolonged heating at high temperatures.

  • Side Reactions:

    • Hydrodehalogenation: This can be a competing pathway, especially with electron-rich aryl halides. Optimizing the ligand and reaction conditions can minimize this side reaction.

    • Homocoupling of Aryl Halide: This is more common in Ullmann reactions. Using an excess of the amine can help to suppress this.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Palladium and copper catalysts, as well as phosphine ligands, can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Many of the solvents and reagents are flammable and/or corrosive. Avoid contact with skin and eyes and keep away from ignition sources.

  • Reactions under pressure (if applicable) should be conducted behind a blast shield.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application of 3-Chloro-5-phenylpyridin-2-amine in Medicinal Chemistry: A Keystone for Therapeutic Agent Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-phenylpyridin-2-amine is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom, a nucleophilic amine, and a phenyl group that can be further functionalized, makes it a valuable starting material for the synthesis of a diverse range of therapeutic agents. While direct biological activity of this specific compound is not extensively documented, its true value lies in its role as a key intermediate for constructing more complex molecules with potent pharmacological activities. This document provides an overview of its application, focusing on its utility in the synthesis of kinase inhibitors, and includes detailed protocols and data for derivatives.

Introduction

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a chlorine atom at the 3-position and a phenyl group at the 5-position of the pyridine ring provides medicinal chemists with strategic points for molecular elaboration. The chlorine atom can be displaced through nucleophilic substitution, while the amino group can undergo a variety of reactions, including amide bond formation and cyclization. The phenyl group can be modified to modulate physicochemical properties and target interactions.

A significant application of chloro-substituted aminopyridines is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Application as a Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its analogs, such as 2-chloro-5-methyl-3-nitropyridine derived from 2-amino-5-methylpyridine, have been instrumental in the development of potent Janus kinase 2 (JAK2) inhibitors[1]. The general synthetic strategy involves leveraging the reactivity of the chloro and amino groups to build more complex heterocyclic systems.

Synthesis of Janus Kinase 2 (JAK2) Inhibitors

A key example of the utility of the substituted 2-aminopyridine core is in the synthesis of Janus kinase 2 (JAK2) inhibitors. While this example starts with a methyl-substituted analog, the synthetic principles are directly applicable to the phenyl-substituted title compound. The following workflow illustrates the synthetic approach.

G A 2-Amino-5-methylpyridine B 2-Chloro-5-methyl-3-nitropyridine A->B Nitration & Chlorination C 2-(Substituted-amino)-5-methyl-3-nitropyridine-x-carboxylic acid B->C Oxidation & Nucleophilic Substitution D JAK2 Inhibitor (Amide Derivative) C->D Amide Coupling

Caption: Synthetic workflow for JAK2 inhibitors.

The synthesis of potent JAK2 inhibitors has been achieved using a multi-step process starting from a substituted 2-aminopyridine[1].

Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases, including JAK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival. Aberrant JAK2 activation is a hallmark of myeloproliferative neoplasms.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak2 JAK2 receptor->jak2 Activation stat STAT jak2->stat Phosphorylation nucleus Nucleus stat->nucleus Dimerization & Translocation jak2_inhibitor JAK2 Inhibitor jak2_inhibitor->jak2 Inhibition gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Modulation

Caption: Simplified JAK-STAT signaling pathway.

Quantitative Data

The following table summarizes the inhibitory activity of synthesized JAK2 inhibitors derived from a substituted 2-aminopyridine scaffold[1].

Compound IDStructureJAK2 IC₅₀ (µM)
4a N-(4-fluorophenyl)-2-(morpholin-4-yl)-5-methyl-3-nitrobenzamide12.2
4b N-(4-chlorophenyl)-2-(morpholin-4-yl)-5-methyl-3-nitrobenzamide10.5
6a N'-(4-fluorophenyl)-N,N-diethyl-5-methyl-3-nitropyridine-2,6-disulfonamide8.5

Experimental Protocols

General Synthesis of JAK2 Inhibitors[1]

Step 1: Synthesis of 2-Chloro-5-methyl-3-nitropyridine

  • To a solution of 2-amino-5-methylpyridine in a suitable solvent, add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature.

  • Following nitration, introduce a chlorinating agent (e.g., phosphorus oxychloride) to replace the amino group with a chlorine atom.

  • Purify the product by chromatography to yield 2-chloro-5-methyl-3-nitropyridine.

Step 2: Oxidation and Nucleophilic Substitution

  • Oxidize the methyl group at the 5-position of 2-chloro-5-methyl-3-nitropyridine to a carboxylic acid using a strong oxidizing agent (e.g., potassium permanganate).

  • Perform a nucleophilic aromatic substitution of the chlorine atom at the 2-position with a desired secondary amine (e.g., morpholine) in the presence of a base.

  • Isolate and purify the resulting carboxylic acid derivative.

Step 3: Amide Coupling

  • Activate the carboxylic acid from the previous step using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

  • Add the desired aromatic amine to the activated acid to form the final amide product.

  • Purify the final compound by recrystallization or column chromatography.

In Vitro JAK2 Kinase Assay[1]
  • Prepare a reaction mixture containing recombinant JAK2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Add the test compounds (dissolved in DMSO) at various concentrations to the reaction mixture.

  • Incubate the mixture at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound and its analogs are valuable scaffolds in medicinal chemistry, primarily serving as versatile intermediates for the synthesis of complex therapeutic agents. Their utility has been demonstrated in the development of potent kinase inhibitors, such as those targeting JAK2. The strategic placement of reactive functional groups allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidates. Further exploration of this scaffold is warranted to discover novel therapeutics for a range of diseases.

References

Application Notes and Protocols: 3-Chloro-5-phenylpyridin-2-amine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-phenylpyridin-2-amine is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its unique structure, featuring a reactive chlorine atom at the 3-position and an amino group at the 2-position of the pyridine ring, allows for diverse synthetic transformations. This document provides detailed application notes and experimental protocols for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are of significant interest in medicinal chemistry due to their wide range of biological activities.

Key Applications in Heterocyclic Synthesis

The strategic placement of the amino and chloro substituents on the pyridine ring of this compound enables its use in various cyclization and cross-coupling reactions to construct fused heterocyclic scaffolds.

Synthesis of Imidazo[4,5-b]pyridines

A primary application of this compound is in the synthesis of substituted imidazo[4,5-b]pyridines. These compounds are known to exhibit a range of biological activities, including anti-cancer and antimicrobial effects.[1][2] A highly efficient method for this transformation is the palladium-catalyzed amidation of the 2-chloro-3-aminopyridine core, followed by an in-situ cyclization. This approach offers a direct route to N1-substituted imidazo[4,5-b]pyridines.

A general workflow for this synthesis is depicted below:

G cluster_workflow Synthesis Workflow start This compound + Amide reaction Pd-Catalyzed Amidation/Cyclization start->reaction Reactants product Substituted 6-Phenyl-3H-imidazo[4,5-b]pyridine reaction->product Product Formation purification Purification (e.g., Column Chromatography) product->purification Crude Product analysis Characterization (NMR, MS, etc.) purification->analysis Purified Product

Caption: General workflow for the synthesis of imidazo[4,5-b]pyridines.

This palladium-catalyzed reaction provides a facile route to a variety of substituted imidazo[4,5-b]pyridines, which are valuable scaffolds in drug discovery.

Experimental Protocols

Protocol 1: Synthesis of 2-Alkyl/Aryl-6-phenyl-3H-imidazo[4,5-b]pyridines via Palladium-Catalyzed Amidation

This protocol is adapted from the general methodology reported by Rosenberg et al. for the synthesis of imidazo[4,5-b]pyridines.

Reaction Scheme:

Materials:

  • This compound

  • Substituted amide (e.g., benzamide, acetamide)

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cs₂CO₃ (Cesium carbonate)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the corresponding amide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Xantphos (0.075 mmol, 7.5 mol%).

  • Add Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by NMR and mass spectrometry.

Quantitative Data Summary (Representative Examples):

EntryAmide (R-CONH₂)ProductYield (%)
1Benzamide2,6-Diphenyl-3H-imidazo[4,5-b]pyridine75-85
2Acetamide2-Methyl-6-phenyl-3H-imidazo[4,5-b]pyridine60-70
3Phenylacetamide2-Benzyl-6-phenyl-3H-imidazo[4,5-b]pyridine70-80

Yields are based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Signaling Pathways and Biological Relevance

Imidazo[4,5-b]pyridine derivatives are known to interact with various biological targets and signaling pathways, making them attractive for drug development. For instance, certain derivatives have shown potent anti-proliferative activity in cancer cell lines by inhibiting Cyclin-Dependent Kinase 9 (CDK9).[1] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, which in turn induces apoptosis in cancer cells.

G cluster_pathway CDK9 Inhibition Pathway drug Imidazo[4,5-b]pyridine Derivative cdk9 CDK9 drug->cdk9 Inhibits mcl1 Mcl-1 Transcription cdk9->mcl1 Promotes apoptosis Apoptosis mcl1->apoptosis Inhibits

Caption: Simplified signaling pathway of CDK9 inhibition by imidazo[4,5-b]pyridines.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of heterocyclic compounds, with a particular emphasis on imidazo[4,5-b]pyridines. The palladium-catalyzed amidation protocol provides a robust and efficient method for the construction of this important scaffold. The resulting compounds have demonstrated significant potential as modulators of key biological pathways, highlighting the importance of this compound in modern medicinal chemistry and drug discovery efforts. The provided protocols and data serve as a practical guide for researchers in the synthesis and exploration of novel heterocyclic drug candidates.

References

Application Notes and Protocols for the Functionalization of 3-Chloro-5-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical functionalization of the pyridine ring in 3-Chloro-5-phenylpyridin-2-amine. This versatile scaffold is a valuable starting material for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The protocols focus on robust and widely applicable palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the C3 position of the pyridine ring.

Introduction

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. Derivatives of 2-aminopyridine have shown a wide range of therapeutic activities, including anticancer, antibacterial, and enzyme inhibitory properties. Notably, substituted 2-aminopyridine derivatives have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain types of cancer. The functionalization of the this compound core allows for the systematic exploration of the chemical space around this scaffold, facilitating the development of novel drug candidates and molecular probes.

This document outlines detailed experimental procedures for the following key transformations:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with various aryl and heteroaryl partners.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond with a range of primary and secondary amines.

  • Sonogashira Coupling: For the formation of a C-C triple bond with terminal alkynes.

  • Buchwald-Hartwig C-O Coupling: For the formation of a C-O bond with phenols.

Experimental Workflow

The general workflow for the functionalization of this compound via palladium-catalyzed cross-coupling reactions is depicted below. The process involves the reaction of the starting material with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent.

experimental_workflow General Experimental Workflow start Start: this compound reaction Reaction Mixture Assembly (Inert Atmosphere) start->reaction reagents Coupling Partner (Boronic Acid, Amine, Alkyne, Phenol) reagents->reaction catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) catalyst->reaction ligand Ligand (e.g., SPhos, XPhos, PPh3) ligand->reaction base Base (e.g., K2CO3, Cs2CO3, t-BuONa) base->reaction solvent Solvent (e.g., Toluene, Dioxane, DMF) solvent->reaction heating Heating (e.g., 80-120 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Column Chromatography) workup->purification product Functionalized Product purification->product

Caption: General workflow for palladium-catalyzed functionalization.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the functionalization of 3-chloro-2-aminopyridine scaffolds, which are close structural analogs of this compound. These data are compiled from literature reports on similar substrates and serve as a guide for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 3-Chloro-2-aminopyridine Analogs with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane1101680-90
33-Pyridylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O902475-85
44-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene1001288-98

Table 2: Buchwald-Hartwig Amination of 3-Chloro-2-aminopyridine Analogs

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)LiHMDSToluene1001880-90
2AnilinePd(OAc)₂ (2)BrettPhos (4)LiHMDSDioxane1102470-80
3BenzylaminePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene1001675-85
4PiperidinePd(OAc)₂ (2)RuPhos (4)LiHMDSToluene1001882-92

Table 3: Sonogashira Coupling of 3-Bromo-2-aminopyridine Analogs with Terminal Alkynes [1]

EntryAlkyneCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100396
24-EthynyltoluenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100393
31-HeptynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100385
43-EthynylpyridinePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100389

Table 4: Buchwald-Hartwig C-O Coupling of 3-Bromo-aminopyridine Analogs with Phenols

EntryPhenolCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenolPd(OAc)₂ (3)BINAP (6)Cs₂CO₃Toluene1102460-70
24-MethoxyphenolPd₂(dba)₃ (2)Xantphos (4)K₃PO₄Dioxane1202065-75
34-NitrophenolPd(OAc)₂ (3)BINAP (6)Cs₂CO₃Toluene1102455-65
42-NaphtholPd₂(dba)₃ (2)Xantphos (4)K₃PO₄Dioxane1202068-78

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize 3-aryl-5-phenylpyridin-2-amine derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Toluene

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask, add this compound (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize N-substituted 3-amino-5-phenylpyridin-2-amine derivatives.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • RuPhos (4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 equivalents)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask, add Pd₂(dba)₃ (0.02 mmol) and RuPhos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene (3 mL) and stir for 5 minutes.

  • Add this compound (1 mmol), the desired amine (1.2 mmol), and LiHMDS (1.5 mmol).

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

Objective: To synthesize 3-alkynyl-5-phenylpyridin-2-amine derivatives.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%)

  • Triphenylphosphine (PPh₃, 5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask, add this compound (1 mmol), Pd(CF₃COO)₂ (0.025 mmol), PPh₃ (0.05 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF (5 mL), triethylamine (2 mL), and the terminal alkyne (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 3-6 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour into water (20 mL).

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Buchwald-Hartwig C-O Coupling

Objective: To synthesize 3-aryloxy-5-phenylpyridin-2-amine derivatives.

Materials:

  • This compound

  • Phenol (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 6 mol%)

  • Cesium carbonate (Cs₂CO₃, 2 equivalents)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask, add this compound (1 mmol), phenol (1.2 mmol), Pd(OAc)₂ (0.03 mmol), BINAP (0.06 mmol), and Cs₂CO₃ (2 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene (5 mL).

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Biological Relevance and Signaling Pathway

Derivatives of 2-aminopyridine have emerged as promising candidates in oncology, particularly as inhibitors of protein kinases. Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated due to genetic alterations, drives the growth of several cancers, including non-small cell lung cancer. The functionalization of the this compound scaffold can lead to the discovery of novel ALK inhibitors. A hypothetical derivative could bind to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its downstream signaling cascade, which includes the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced cell proliferation and induction of apoptosis.

ALK_pathway Hypothetical Inhibition of ALK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, CREB) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibits pro-apoptotic factors Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation Survival Transcription->Proliferation Inhibitor Hypothetical Inhibitor (Derivative of this compound) Inhibitor->ALK

Caption: Inhibition of the ALK signaling cascade by a derivative.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Chloro-5-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions. This guide is designed for researchers, scientists, and drug development professionals working with challenging substrates like 3-Chloro-5-phenylpyridin-2-amine. The inherent properties of this molecule—a less reactive aryl chloride, a π-deficient pyridine ring, and a Lewis-basic amino group—can present unique challenges. This resource provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve successful cross-coupling outcomes.

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of this compound in a question-and-answer format.

Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?

A1: Low or no yield is the most common issue and can stem from several factors related to catalyst activity and reaction conditions. The 3-chloro-pyridin-2-amine scaffold is particularly challenging due to the low reactivity of the C-Cl bond and potential catalyst inhibition by the pyridine and amine nitrogens[1][2].

Initial Diagnostic Steps:

  • Confirm Reagent Quality: Ensure the boronic acid/ester is not degraded (protodeboronated) and that the solvent and base are anhydrous if required by the protocol.

  • Ensure Inert Atmosphere: Rigorously exclude oxygen, as it can lead to catalyst decomposition and boronic acid homocoupling. Purge the reaction vessel with argon or nitrogen.

  • Analyze the Crude Reaction Mixture: Use LC-MS or TLC to check for starting material, dehalogenated starting material, or boronic acid homocoupling products. This will help diagnose the specific failure mode.

Troubleshooting Flowchart:

G start Problem: Low / No Yield check_sm Is Starting Material (SM) Consumed? start->check_sm no_sm_consumed SM Largely Unchanged check_sm->no_sm_consumed No sm_consumed SM Consumed, But No Product check_sm->sm_consumed Yes oa_issue Likely Issue: Oxidative Addition Failure or Catalyst Deactivation no_sm_consumed->oa_issue solution1 Solution: 1. Increase Temperature (e.g., 80-120 °C) 2. Switch to a more active ligand   (e.g., SPhos, RuPhos, XPhos) 3. Use a stronger, non-nucleophilic base   (e.g., K3PO4, Cs2CO3) oa_issue->solution1 side_reactions What are the major byproducts? sm_consumed->side_reactions dehalogenation Dehalogenation side_reactions->dehalogenation Dehalogenated SM protodeboronation Protodeboronation (Ar-H from Boronic Acid) side_reactions->protodeboronation Boronic Acid Degradation solution2 Solution: - Use a bulkier ligand (e.g., XPhos). - Ensure base is not too strong or  nucleophilic (e.g., avoid hydroxides). - Lower reaction temperature if OA is efficient. dehalogenation->solution2 solution3 Solution: - Use anhydrous solvent/reagents. - Use boronic ester (e.g., pinacol ester). - Switch to a weaker base (e.g., K2CO3). protodeboronation->solution3 G reagents reagents setup setup reaction reaction workup workup analysis analysis A 1. Add Reagents to Flask: - this compound - Arylboronic Acid (1.5 eq) - K3PO4 (2.0 eq) - Stir bar B 2. Seal & Degas: - Seal flask with septum. - Evacuate and backfill with  Argon (3x cycles). A->B C 3. Add Solvent & Catalyst: - Add degassed Dioxane via syringe. - Add XPhos Pd G3 (0.02 eq). - Purge with Argon for 5 min. B->C D 4. Heat Reaction: - Heat to 100 °C with vigorous stirring  for 12-24 hours. C->D E 5. Workup: - Cool to RT. - Dilute with EtOAc. - Filter through Celite. - Wash with H2O & Brine. D->E F 6. Purify & Analyze: - Dry organic layer (Na2SO4). - Concentrate in vacuo. - Purify by column chromatography. E->F G Final Product F->G

References

overcoming challenges in the synthesis of 2-amino-3-chloropyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-amino-3-chloropyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My direct chlorination of 2-aminopyridine is giving me a low yield of the desired 2-amino-3-chloropyridine and a mixture of other chlorinated products. What is going on and how can I improve the regioselectivity?

A1: This is a very common issue. The direct electrophilic chlorination of 2-aminopyridine is often difficult to control due to the activating and directing effects of the amino group, which favors chlorination at the 5-position. Over-chlorination to produce 2-amino-3,5-dichloropyridine is also a frequent side reaction.[1][2]

Potential Causes and Troubleshooting Steps:

  • Unfavorable Reaction Conditions: Standard chlorination conditions often lack the necessary control for this specific substitution pattern.

    • Troubleshooting: Modifying the reaction medium can significantly influence the outcome. Performing the chlorination in a strongly acidic medium, such as concentrated sulfuric acid, can protonate the pyridine nitrogen and the exocyclic amino group. This alters the directing effect of the amino group and can favor the formation of the 3-chloro isomer.[1]

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent plays a crucial role.

    • Troubleshooting: While N-Chlorosuccinimide (NCS) is a common and relatively mild chlorinating agent, its selectivity can be solvent-dependent.[3] Consider using alternative chlorinating agents or systems. A method using Selectfluor™ in the presence of LiCl has been reported to provide good yields and regioselectivity for the chlorination of 2-aminopyridines.[4][5]

  • Reaction Temperature: Higher temperatures can lead to over-chlorination and the formation of undesired side products.

    • Troubleshooting: Maintain a low and controlled reaction temperature, especially during the addition of the chlorinating agent.

Q2: I am attempting a Sandmeyer reaction to convert a diamine precursor to 2-amino-3-chloropyridine, but the yields are poor and I'm getting significant byproduct formation. How can I optimize this reaction?

A2: The Sandmeyer reaction, while a classic method for introducing halogens, can be sensitive to reaction conditions, especially with heteroaromatic amines.[6][7][8][9] Incomplete diazotization, premature decomposition of the diazonium salt, and side reactions with the solvent or counter-ions are common pitfalls.

Potential Causes and Troubleshooting Steps:

  • Inefficient Diazotization: The formation of the diazonium salt is a critical step.

    • Troubleshooting: Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to prevent premature decomposition of the diazonium salt. Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the amine.

  • Suboptimal Copper Catalyst: The choice and form of the copper catalyst are crucial for the conversion of the diazonium salt to the chloride.

    • Troubleshooting: While CuCl is the standard catalyst, the use of CuCl₂ has also been reported.[8][10] Ensure the catalyst is fresh and active. In some cases, using a combination of Cu(I) and Cu(II) salts can be beneficial.[8]

  • Reaction Medium: The acidity and solvent can impact the stability and reactivity of the diazonium intermediate.

    • Troubleshooting: The reaction is typically performed in aqueous hydrochloric acid. The concentration of the acid can be critical. A process using nitrosyl chloride in an HCl-saturated aqueous solution has been shown to give good yields for the conversion of 2-aminopyridines to 2-chloropyridines.[11]

Q3: I am trying to synthesize 2-amino-3-chloropyridine via nucleophilic aromatic substitution (SNAr) on 2,3-dichloropyridine, but the reaction is sluggish and gives a mixture of products. What can I do to improve this?

A3: The SNAr reaction on dichloropyridines can be challenging due to the relative reactivity of the two chlorine atoms. The position of the incoming nucleophile is directed by the electron-withdrawing nature of the pyridine nitrogen and the other halogen.

Potential Causes and Troubleshooting Steps:

  • Insufficient Activation: The pyridine ring may not be sufficiently activated for nucleophilic attack.

    • Troubleshooting: The presence of an additional electron-withdrawing group on the ring can facilitate the reaction. If your substrate allows, consider if such a group is present or can be temporarily introduced.

  • Choice of Amine Source and Reaction Conditions: The nucleophilicity of the amine and the reaction conditions are critical.

    • Troubleshooting: Ammonia or a protected amine source is typically used. High temperatures and pressures may be required. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the amination of dichloronaphthoquinones, a related transformation.[12] Consider exploring microwave irradiation for your system. The choice of solvent can also be important; polar aprotic solvents like DMF or DMSO are often used.

  • Catalysis: In some cases, a catalyst may be necessary to promote the reaction.

    • Troubleshooting: While not always necessary for SNAr, certain palladium-catalyzed amination (Buchwald-Hartwig) conditions can be effective for the amination of halopyridines, although these are more commonly used for less activated systems.

Summary of Reaction Conditions for Chlorination of 2-Aminopyridine Derivatives

MethodChlorinating AgentSolventTemperature (°C)Yield (%)Key ObservationsReference
Direct ChlorinationN-Chlorosuccinimide (NCS)Acetonitrile7588 (for 2-amino-5-chloropyridine)Favors chlorination at the 5-position.[3]
Direct ChlorinationChlorine GasStrong Acid (H₂SO₄)Room Temperature>70 (for 2-amino-5-chloropyridine)Strongly acidic medium improves selectivity for monochlorination.[1]
Deaminative ChlorinationPyrylium tetrafluoroborate / MgCl₂Acetonitrile120Good to high yieldsApplicable to a wide range of aminoheterocycles.[6]
Sandmeyer-typeNitrosyl chloride / HClAqueous0 - 20Good yieldsReaction is run in an HCl-saturated solution.[11]
Selectfluor-mediatedSelectfluor / LiClDMFMildGood to high yieldsHigh regioselectivity reported.[4][5]

Experimental Protocols

Protocol 1: Chlorination of 2-Aminopyridine using N-Chlorosuccinimide (NCS) (Adapted for 2-amino-5-chloropyridine) [3]

  • Dissolve 2-aminopyridine (10 mmol) in acetonitrile (15 mL) in a round-bottom flask.

  • In a separate flask, dissolve N-chlorosuccinimide (10 mmol) in acetonitrile (15 mL).

  • Add the NCS solution to the 2-aminopyridine solution at 25 °C.

  • Heat the reaction mixture to 75 °C and stir for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Quench the reaction with water (10 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine the organic phases, wash with water (10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Recrystallize the crude product from petroleum ether-ethyl acetate to obtain the purified 2-amino-5-chloropyridine.

Protocol 2: Deaminative Chlorination of an Aminoheterocycle (General Procedure) [6]

  • To a screw-capped tube under a normal atmosphere, add pyrylium tetrafluoroborate (1.5 equiv.) and magnesium chloride (2.0 equiv.).

  • Add the aminoheterocycle starting material (1.0 equiv.).

  • Add acetonitrile to achieve a concentration of 0.1 M.

  • Stir the resulting mixture for 5 minutes at 25 °C.

  • Heat the mixture to 120 °C and stir for 16 hours.

  • Allow the reaction to cool to 25 °C.

  • Partition the crude mixture between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude chlorinated heterocycle.

  • Purify the product by column chromatography.

Visualizations

Troubleshooting_Chlorination start Low yield of 2-amino-3-chloropyridine in direct chlorination cause1 Poor Regioselectivity (Major 5-chloro isomer) start->cause1 cause2 Over-chlorination (Dichlorinated byproducts) start->cause2 sub_cause1a Sub-optimal chlorinating agent cause1->sub_cause1a sub_cause1b Unfavorable reaction medium cause1->sub_cause1b sub_cause2a High reaction temperature cause2->sub_cause2a solution1a Use Selectfluor/LiCl sub_cause1a->solution1a solution1b Use strongly acidic medium (e.g., conc. H₂SO₄) sub_cause1b->solution1b solution2a Lower and control reaction temperature sub_cause2a->solution2a

Caption: Troubleshooting logic for direct chlorination of 2-aminopyridine.

Sandmeyer_Workflow start Start: 2,3-Diaminopyridine step1 Dissolve in aq. HCl start->step1 step2 Cool to 0-5 °C step1->step2 step3 Slowly add NaNO₂ solution (Diazotization) step2->step3 step4 Formation of Diazonium Salt Intermediate step3->step4 step5 Add to CuCl solution (Sandmeyer Reaction) step4->step5 step6 Warm to room temperature and stir step5->step6 step7 Work-up and Purification step6->step7 end Product: 2-Amino-3-chloropyridine step7->end

Caption: General experimental workflow for the Sandmeyer reaction.

References

Technical Support Center: Purification of Crude 3-Chloro-5-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Chloro-5-phenylpyridin-2-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Suzuki-Miyaura coupling?

A1: When synthesizing this compound via the Suzuki-Miyaura coupling of 3,5-dichloropyridin-2-amine and phenylboronic acid, you can anticipate the following common impurities:

  • Unreacted Starting Materials: 3,5-dichloropyridin-2-amine and phenylboronic acid.

  • Homocoupling Products: Biphenyl (from the coupling of two phenylboronic acid molecules).

  • Dehalogenated Byproduct: 5-phenylpyridin-2-amine.

  • Palladium Catalyst Residues: Residual palladium from the catalyst used in the reaction.

  • Solvent and Base Residues: Traces of solvents (e.g., dioxane, toluene) and the base (e.g., sodium carbonate, potassium phosphate) used in the reaction.

Q2: My crude product is a dark-colored oil/solid. What is the likely cause?

A2: The dark color in your crude product is often due to residual palladium catalyst, which can appear as palladium black. It can also be caused by the presence of highly conjugated impurities or degradation products formed during the reaction or work-up.

Q3: I am having trouble removing the unreacted 3,5-dichloropyridin-2-amine. What do you recommend?

A3: 3,5-dichloropyridin-2-amine has different polarity compared to the desired product. Column chromatography is the most effective method for its removal. A gradient elution starting with a less polar solvent system and gradually increasing the polarity should provide good separation.

Q4: How can I confirm the purity of my final product?

A4: Purity can be assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): A quick method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and helps identify any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude this compound.

Problem 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Product is retained on the column. The chosen eluent system may be too non-polar. Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. Adding a small amount of a more polar solvent like methanol or a few drops of triethylamine to the eluent can also help elute basic compounds.
Improper packing of the silica gel column. Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation and product loss.
Product degradation on silica gel. Some amino-containing compounds can be sensitive to acidic silica gel. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent before packing the column.
Incorrect fraction collection. Monitor the elution closely using TLC to ensure all product-containing fractions are collected.
Problem 2: Product Fails to Crystallize During Recrystallization
Possible Cause Troubleshooting Step
Inappropriate solvent system. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. Good starting points for aminopyridines include ethanol, ethyl acetate/hexane, or dichloromethane/hexane.
Solution is not saturated. Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much solvent is used, the solution may not become supersaturated upon cooling. You can try to slowly evaporate some of the solvent to induce crystallization.
Presence of impurities inhibiting crystallization. If the crude product is highly impure, an initial purification by column chromatography may be necessary before attempting recrystallization.
Cooling too rapidly. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil or very small crystals.
"Oiling out" of the product. This occurs when the product separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated at a temperature above the melting point of the solute. Try using a lower boiling point solvent or a more dilute solution.

Experimental Protocols

Hypothetical Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a hypothetical procedure based on typical Suzuki-Miyaura coupling reactions for similar compounds.

Materials:

  • 3,5-dichloropyridin-2-amine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water mixture)

Procedure:

  • To a reaction flask, add 3,5-dichloropyridin-2-amine (1 equivalent), phenylboronic acid (1.2 equivalents), and the base (2-3 equivalents).

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent and then the palladium catalyst (0.01-0.05 equivalents).

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol 1: Column Chromatography

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with the gradient solvent system, starting with the low-polarity mixture.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

Purification Protocol 2: Recrystallization

Solvent Selection: The choice of solvent is critical. Test the solubility of a small amount of the purified product from column chromatography in various solvents at room and elevated temperatures.

Solvent/Solvent System Solubility Profile
EthanolGood solubility when hot, lower solubility when cold.
Ethyl Acetate / HexaneDissolve in hot ethyl acetate and add hexane until cloudy. Reheat to dissolve and then cool slowly.
Dichloromethane / HexaneDissolve in dichloromethane and add hexane as the anti-solvent.

Procedure:

  • Dissolve the crude or partially purified this compound in the minimum amount of the chosen hot solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Visualizations

Purification_Workflow crude Crude 3-Chloro-5- phenylpyridin-2-amine column Column Chromatography (Silica Gel, Hexane/EtOAc) crude->column fractions Collect Pure Fractions column->fractions evaporation1 Solvent Evaporation fractions->evaporation1 pure_product1 Pure Product evaporation1->pure_product1 recrystallization Recrystallization (e.g., Ethanol or EtOAc/Hexane) pure_product1->recrystallization crystals Collect Crystals recrystallization->crystals drying Drying crystals->drying pure_product2 Pure Crystalline Product drying->pure_product2

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Fails (No Crystals or Oiling Out) cause1 Improper Solvent? start->cause1 cause2 Solution Too Dilute? start->cause2 cause3 Cooling Too Fast? start->cause3 cause4 High Impurity Level? start->cause4 solution1 Test Different Solvents/ Mixtures cause1->solution1 solution2 Slowly Evaporate Some Solvent cause2->solution2 solution3 Allow Slow Cooling to Room Temperature cause3->solution3 solution4 Pre-purify by Column Chromatography cause4->solution4

Caption: Troubleshooting guide for common recrystallization issues.

byproduct formation in the synthesis of substituted aminopyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted aminopyridines. Tailored for researchers, scientists, and drug development professionals, this resource offers practical solutions to minimize byproduct formation and optimize reaction outcomes for three prevalent synthetic methods: the Chichibabin reaction, Buchwald-Hartwig amination, and Ullmann condensation.

I. Chichibabin Reaction: Troubleshooting Dimerization

The Chichibabin reaction is a classic method for the direct amination of pyridines. However, a common side reaction is the formation of bipyridine dimers, which can significantly reduce the yield of the desired aminopyridine.

Frequently Asked Questions (FAQs)

Q1: My Chichibabin reaction is producing a significant amount of a high-molecular-weight byproduct that is difficult to separate from my desired aminopyridine. What is this byproduct and how can I confirm its identity?

A1: The most common byproduct in the Chichibabin reaction is a bipyridine dimer. For example, in the amination of 4-substituted pyridines, a 4,4'-disubstituted-2,2'-bipyridine can form. You can identify this byproduct using spectroscopic methods. In the ¹H NMR spectrum, the dimer will show a distinct set of aromatic signals, often with different symmetry compared to the starting pyridine. The mass spectrum will show a molecular ion peak corresponding to double the mass of the starting pyridine minus two hydrogen atoms. FTIR spectroscopy can also be useful, as the C=N and C=C stretching vibrations of the pyridine rings in the dimer will differ from those of the monosubstituted aminopyridine.[1][2][3][4]

Q2: What reaction conditions favor the formation of the bipyridine dimer byproduct?

A2: High temperatures and atmospheric pressure are known to favor the formation of the dimer. The choice of solvent can also play a role. For instance, conducting the reaction in a high-boiling aprotic solvent like xylene at atmospheric pressure can lead to a significant increase in the dimer byproduct.[5][6]

Q3: How can I minimize the formation of the bipyridine dimer and improve the yield of my desired 2-aminopyridine?

A3: Increasing the reaction pressure can significantly suppress the formation of the dimer. By applying pressure, the equilibrium can be shifted towards the formation of the aminated product. Additionally, optimizing the reaction temperature and reaction time is crucial. Using a lower temperature, if the reactivity of the substrate allows, can also help to reduce the rate of dimerization.[5][6]

Data Presentation: Effect of Pressure on Product Distribution

The following table summarizes the effect of nitrogen pressure on the product distribution in the Chichibabin reaction of 4-tert-butylpyridine with sodium amide in xylene.

Pressure (psi)2-Amino-4-tert-butylpyridine Yield (%)4,4'-di-tert-butyl-2,2'-bipyridine Yield (%)
Atmospheric1189
3507426
Data sourced from Wikipedia's page on the Chichibabin reaction.[6]
Experimental Protocol: Minimizing Dimer Formation

This protocol is a general guideline for minimizing dimer formation in the Chichibabin reaction.

Materials:

  • Substituted pyridine

  • Sodium amide (NaNH₂)

  • Anhydrous aprotic solvent (e.g., xylene, toluene)

  • Pressurized reaction vessel (autoclave)

  • Inert gas (e.g., nitrogen)

Procedure:

  • Reaction Setup: In a dry, inert atmosphere (e.g., a glovebox), charge a pressurized reaction vessel with the substituted pyridine and the anhydrous solvent.

  • Reagent Addition: Carefully add sodium amide to the reaction mixture. The molar ratio of sodium amide to the pyridine substrate may need to be optimized, but a 1.1 to 2.0 molar excess of sodium amide is a common starting point.

  • Pressurization: Seal the reaction vessel and pressurize it with an inert gas, such as nitrogen, to the desired pressure (e.g., 350 psi).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically between 100-160 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the pressure. Quench the reaction mixture by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the desired aminopyridine from any remaining dimer and other impurities.

Visualization: Dimer Formation Pathway

Caption: Dimer formation in the Chichibabin reaction.

II. Buchwald-Hartwig Amination: Overcoming Hydrodehalogenation

Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. A prevalent side reaction is the hydrodehalogenation of the aryl halide, which leads to the formation of an arene byproduct and reduces the yield of the desired arylamine.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of the dehalogenated pyridine byproduct in my Buchwald-Hartwig reaction. What causes this side reaction?

A1: Hydrodehalogenation is primarily caused by a competing reaction pathway known as β-hydride elimination from the palladium-amido intermediate. This is more likely to occur with certain substrates and reaction conditions. Factors that can promote hydrodehalogenation include the type of palladium ligand, the base used, the reaction temperature, and the nature of the amine coupling partner.[7][8]

Q2: How can I choose the right ligand to minimize hydrodehalogenation?

A2: The choice of phosphine ligand is critical. Bulky, electron-rich monodentate ligands (e.g., BippyPhos) or bidentate ligands (e.g., Josiphos) have been shown to suppress β-hydride elimination and favor the desired reductive elimination to form the C-N bond. These ligands can promote a faster rate of reductive elimination compared to β-hydride elimination.[7][9]

Q3: What is the role of the base in preventing hydrodehalogenation, and which bases are recommended?

A3: The base plays a crucial role in the catalytic cycle, and its strength and nature can influence the selectivity of the reaction. While strong bases like sodium tert-butoxide are commonly used, weaker bases such as cesium carbonate or potassium phosphate can sometimes be more effective in minimizing hydrodehalogenation, especially with sensitive substrates. The choice of base should be optimized for each specific reaction.[10][11][12]

Data Presentation: Ligand and Base Effects on Selectivity

While a comprehensive quantitative table is highly substrate-dependent, the following provides a qualitative guide to ligand and base selection for minimizing hydrodehalogenation in the Buchwald-Hartwig amination of pyridyl halides.

Ligand TypeBaseTendency for Hydrodehalogenation
Simple Monodentate (e.g., P(t-Bu)₃)Strong (e.g., NaOtBu)Higher
Bulky Monodentate (e.g., BippyPhos)Strong or WeakLower
Bidentate (e.g., Josiphos, BINAP)Strong or WeakGenerally Lower
Experimental Protocol: Minimizing Hydrodehalogenation

This protocol provides general guidelines for setting up a Buchwald-Hartwig amination to favor C-N bond formation over hydrodehalogenation.

Materials:

  • Pyridyl halide (chloride, bromide, or iodide)

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BippyPhos, Josiphos)

  • Anhydrous base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.

  • Reagent Addition: Add the pyridyl halide and the amine to the reaction vessel, followed by the anhydrous, deoxygenated solvent.

  • Heating and Monitoring: Heat the reaction mixture to the optimized temperature (typically between 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

Visualization: Competing Pathways in Buchwald-Hartwig Amination

Buchwald_Hartwig_Pathways cluster_cycle Catalytic Cycle cluster_desired Desired Pathway cluster_byproduct Byproduct Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd + Ar-X Amine_Complex Amine Complex (Ar-Pd(II)-NHR₂)L_n OxAdd->Amine_Complex + HNR₂ Amido_Complex Amido Complex (Ar-Pd(II)-NR₂)L_n Amine_Complex->Amido_Complex - HX Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Favored by bulky ligands Beta_Hydride β-Hydride Elimination Amido_Complex->Beta_Hydride Competing Reaction Reductive_Elimination->Pd0 Regenerates Catalyst Aminopyridine Aminopyridine (Ar-NR₂) Reductive_Elimination->Aminopyridine Beta_Hydride->Pd0 Regenerates Catalyst Arene Arene (Ar-H) Beta_Hydride->Arene

Caption: Competing pathways in Buchwald-Hartwig amination.

III. Ullmann Condensation: Avoiding Homocoupling

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, particularly useful for the synthesis of diarylamines. A significant side reaction is the homocoupling of the aryl halide starting material, which produces a biaryl byproduct.

Frequently Asked Questions (FAQs)

Q1: My Ullmann reaction is giving me a lot of the homocoupled biaryl byproduct. What are the main causes?

A1: Homocoupling in the Ullmann condensation is often promoted by high reaction temperatures and the use of stoichiometric amounts of copper. The reaction mechanism can involve radical intermediates or organocopper species that can react with another molecule of the aryl halide to form the biaryl byproduct.[7][13][14]

Q2: How can I modify my reaction conditions to favor N-arylation over homocoupling?

A2: Using a catalytic amount of a soluble copper(I) source, such as CuI or Cu₂O, along with a suitable ligand can significantly improve the selectivity for N-arylation. The ligand, often a diamine or an amino acid, can stabilize the copper catalyst and facilitate the desired C-N bond formation over the competing C-C bond formation. Lowering the reaction temperature, when possible, can also reduce the rate of homocoupling.[15][16]

Q3: Are there any modern variations of the Ullmann reaction that have better selectivity?

A3: Yes, significant progress has been made in developing more selective Ullmann-type reactions. The use of palladium catalysts, in what is often referred to as the Buchwald-Hartwig amination, provides a powerful alternative with generally higher selectivity for C-N bond formation. However, for certain substrates, the copper-catalyzed Ullmann condensation remains a valuable method, and modern protocols with well-defined catalyst systems offer improved outcomes.

Data Presentation: General Trends for Minimizing Homocoupling

This table provides a qualitative overview of factors that can influence the ratio of N-arylation to homocoupling in Ullmann-type reactions.

FactorCondition Favoring N-ArylationCondition Favoring Homocoupling
Copper Source Catalytic soluble Cu(I) salt (e.g., CuI)Stoichiometric copper powder
Ligand Presence of a chelating ligandAbsence of a ligand
Temperature Lower to moderate temperaturesHigh temperatures
Substrate Electron-deficient aryl halidesElectron-rich aryl halides
Experimental Protocol: Minimizing Homocoupling in Ullmann Condensation

This protocol outlines a general procedure for performing an Ullmann condensation to favor the formation of the N-arylated product.

Materials:

  • Aryl halide

  • Amine or aminopyridine

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline, N,N'-dimethylethylenediamine)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • High-boiling polar solvent (e.g., DMF, DMSO)

Procedure:

  • Reaction Setup: In an inert atmosphere, combine the aryl halide, amine, copper(I) iodide, ligand, and base in a dry reaction vessel.

  • Solvent Addition: Add the anhydrous, high-boiling polar solvent.

  • Heating and Monitoring: Heat the reaction mixture to the lowest effective temperature (typically between 100-150 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. Wash the organic layer with brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography on silica gel to separate the desired N-arylated aminopyridine from the biaryl byproduct.

Visualization: N-Arylation vs. Homocoupling in Ullmann Condensation

Ullmann_Pathways cluster_cycle Catalytic Cycle cluster_desired Desired N-Arylation Pathway cluster_byproduct Homocoupling Byproduct Pathway CuI Cu(I)L_n OxAdd_ArX Oxidative Addition (Ar-Cu(III)-X)L_n CuI->OxAdd_ArX + Ar-X OxAdd_Amine Oxidative Addition (Ar-Cu(III)-NR₂)L_n Reductive_Elimination_N Reductive Elimination OxAdd_Amine->Reductive_Elimination_N OxAdd_ArX->OxAdd_Amine + HNR₂ Reductive_Elimination_C Reductive Elimination OxAdd_ArX->Reductive_Elimination_C + Ar-X Reductive_Elimination_N->CuI Regenerates Catalyst Arylamine N-Aryl Aminopyridine (Ar-NR₂) Reductive_Elimination_N->Arylamine Reductive_Elimination_C->CuI Regenerates Catalyst Biaryl Biaryl (Ar-Ar) Reductive_Elimination_C->Biaryl

Caption: Competing N-arylation and homocoupling in the Ullmann condensation.

References

Technical Support Center: Synthesis of 3-Chloro-5-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Chloro-5-phenylpyridin-2-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling or a Buchwald-Hartwig amination. A common approach involves the coupling of a dihalopyridine with an appropriate amine or boronic acid derivative. For instance, 2,3-dichloropyridine can be reacted with aniline in the presence of a palladium catalyst and a base.

Q2: What are the critical parameters to control for a high-yield synthesis?

A2: Several parameters are crucial for optimizing the yield. These include the choice of catalyst and ligand, the type of base used, the reaction solvent, and the temperature. The purity of starting materials and the exclusion of oxygen and moisture are also vital, especially for palladium-catalyzed reactions.

Q3: How can I minimize the formation of impurities?

A3: Impurity formation can be minimized by carefully controlling the reaction stoichiometry, temperature, and reaction time. Using high-purity starting materials and solvents is essential. In Suzuki-Miyaura couplings, homo-coupling of the boronic acid can be a side reaction, which can be suppressed by using the correct stoichiometry and catalyst system. For Buchwald-Hartwig aminations, preventing the formation of undesired isomers is key, which can be influenced by the choice of ligand.

Q4: What is a suitable work-up and purification procedure for this compound?

A4: A typical work-up procedure involves quenching the reaction, followed by extraction with an organic solvent. The crude product is often purified by column chromatography on silica gel. Recrystallization can also be an effective method for obtaining a highly pure product.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst- Use a fresh batch of palladium catalyst. - Ensure the catalyst is properly handled under an inert atmosphere if it is air-sensitive.
Inefficient ligand- Screen different phosphine ligands. For Buchwald-Hartwig aminations, ligands with bulky substituents on the phosphorus atom can be effective.
Incorrect base- The choice of base is critical. Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate. The optimal base depends on the specific reaction.
Low reaction temperature- Increase the reaction temperature. Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.
Presence of oxygen or moisture- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
Formation of Significant Impurities Side reactions (e.g., homo-coupling, dehalogenation)- Adjust the stoichiometry of the reactants. - Optimize the catalyst and ligand combination. - Lower the reaction temperature slightly once the reaction has initiated.
Impure starting materials- Verify the purity of the starting materials by analytical techniques such as NMR or GC-MS before use.
Difficult Purification Product co-elutes with impurities- Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider an alternative purification method such as recrystallization or preparative HPLC.
Product is an oil or does not crystallize- Attempt to form a salt of the amine to facilitate crystallization. - Try co-distillation with a non-polar solvent to remove residual solvent impurities that may inhibit crystallization.

Experimental Protocols

Synthesis of 3-Chloro-N-phenyl-pyridin-2-amine via Buchwald-Hartwig Amination

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • 2,3-Dichloropyridine

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add palladium(II) acetate (0.025 equiv), triphenylphosphine (0.075 equiv), and sodium tert-butoxide (1.53 equiv).

  • Evacuate the flask and backfill with nitrogen.

  • Add 2,3-dichloropyridine (1.0 equiv) and anhydrous toluene.

  • Add aniline (1.05 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate).

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for related aminopyridine syntheses.

Reactants Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference
2,3-Dichloropyridine, AnilinePd(OAc)₂, PPh₃NaOtBuToluene1101882Organic Syntheses[1]
5-Bromo-2-methylpyridin-3-amine, Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951270-85Molecules[2][3]
4-(pyridin-3-yl)pyrimidin-2-amine, Aryl bromidePdCl₂(PPh₃)₂, XantphosNaOtBuTolueneReflux827-82MDPI[4]

Visualizations

Synthesis_Pathway 2,3-Dichloropyridine 2,3-Dichloropyridine Product This compound 2,3-Dichloropyridine->Product Pd(OAc)2, PPh3 NaOtBu, Toluene Aniline Aniline Aniline->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Catalyst, Ligand, Base, Reactants, Solvent) A->B C Heating and Stirring (Monitor Progress) B->C D Work-up (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield? Catalyst Check Catalyst Activity Start->Catalyst Yes Impurities Significant Impurities? Start->Impurities No Ligand Optimize Ligand Catalyst->Ligand Base Screen Different Bases Ligand->Base Temp Increase Temperature Base->Temp Inert Ensure Inert Atmosphere Temp->Inert Stoichiometry Adjust Stoichiometry Impurities->Stoichiometry Yes Purity Check Starting Material Purity Stoichiometry->Purity

References

Catalyst Selection for Cross-Coupling with 3-Halo-2-Aminopyridines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 3-halo-2-aminopyridines. The content is designed to address specific experimental challenges with practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with 3-halo-2-aminopyridines often challenging?

A1: Cross-coupling reactions with 3-halo-2-aminopyridines present unique challenges due to the inherent properties of the substrate. The primary amino group and the pyridine nitrogen can act as chelating ligands for the palladium catalyst. This coordination can lead to the formation of catalytically inactive or dormant palladium complexes, thereby inhibiting the catalytic cycle and reducing reaction efficiency.[1][2] Key issues include:

  • Catalyst Inhibition: The 2-amino group can coordinate to the palladium center, preventing or slowing down the oxidative addition step.[1]

  • Formation of Off-Cycle Species: The substrate can displace the phosphine ligand, leading to catalytically inactive palladium complexes that may require thermal activation to re-enter the catalytic cycle.[2]

  • Homocoupling: The 2-aminopyridine substrate can sometimes act as a nucleophile, leading to the formation of undesired homocoupling byproducts.[1]

Q2: What are the general considerations for selecting a catalyst system for these couplings?

A2: The choice of ligand is critical for a successful cross-coupling reaction with 3-halo-2-aminopyridines. Bulky, electron-rich phosphine ligands are often required to overcome catalyst inhibition and promote efficient oxidative addition and reductive elimination. The palladium precursor, base, and solvent also play crucial roles and should be optimized for each specific reaction.

Q3: Are there any "universal" catalyst systems that work well for different types of cross-couplings with this substrate?

A3: While there is no single "universal" catalyst, certain classes of ligands have shown broad applicability. For Buchwald-Hartwig aminations, bulky biarylphosphine ligands like RuPhos and BrettPhos are often excellent choices.[1][3] For Suzuki and Sonogashira couplings, the optimal ligand may differ, and screening of various phosphine ligands is often necessary.

Troubleshooting Guides

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions

Possible CauseRecommended Solution
Catalyst Inactivation by 2-Amino Group Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to sterically hinder coordination of the amino group to the palladium center. Consider using a pre-catalyst to ensure the formation of the active catalytic species.
Protodeboronation of Boronic Acid/Ester Ensure the reaction is run under anhydrous conditions if using a non-aqueous base. Use a milder base (e.g., K₃PO₄, Cs₂CO₃) or a boronic ester (e.g., pinacol ester) which can be more stable.[4]
Poor Solubility of Reagents Choose a solvent system that ensures the solubility of all reactants. A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar co-solvent (e.g., water, DMF) is often effective.[5]
Inefficient Transmetalation The choice of base is critical for activating the boronic acid for transmetalation.[6] Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. In some cases, fluoride-based bases like KF or CsF can be effective.
Problem 2: Low Yield or Decomposition in Buchwald-Hartwig Amination

Possible Causes & Solutions

Possible CauseRecommended Solution
Catalyst Inhibition Employ bulky, electron-rich dialkylbiaryl phosphine ligands. RuPhos and BrettPhos are particularly effective for coupling primary and secondary amines with 3-halo-2-aminopyridines.[1][3]
Use of an Inappropriate Base Strong bases are typically required. LiHMDS has been shown to be effective in combination with RuPhos and BrettPhos pre-catalysts.[1][7] NaOt-Bu is another common choice. The base should be strong enough to deprotonate the amine but not cause substrate decomposition.
Reaction Temperature Too Low/High Optimize the reaction temperature. While some reactions can proceed at room temperature with highly active catalysts, others may require heating to overcome activation barriers or to reactivate dormant catalyst species.[2]
Substrate Decomposition If the substrate or product is sensitive to strong bases, consider using a milder base or a different catalyst system that operates under less harsh conditions.
Problem 3: Poor Results in Sonogashira Coupling

Possible Causes & Solutions

Possible CauseRecommended Solution
Catalyst System Inefficiency A combination of a palladium source (e.g., Pd(CF₃COO)₂, Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is standard. The addition of a phosphine ligand like PPh₃ can be beneficial.[8] If standard conditions fail, screen other palladium sources and ligands.
Homocoupling of the Alkyne (Glaser Coupling) This is a common side reaction, especially if the cross-coupling is slow. To minimize this, ensure the reaction is run under strictly anaerobic conditions. Slow addition of the alkyne can also be beneficial.[9]
Base Incompatibility An amine base such as Et₃N or i-Pr₂NH is typically used as both the base and, in some cases, the solvent.[10] Ensure the amine is dry and of high purity.
Low Reaction Temperature Sonogashira couplings with less reactive aryl halides often require elevated temperatures to facilitate the oxidative addition step.[11] Reactions are often run at temperatures ranging from room temperature to 100 °C.[8]

Quantitative Data Summary

Table 1: Selected Catalyst Systems for Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine

AminePalladium SourceLigandBaseSolventTemp (°C)Yield (%)Reference
MorpholinePd₂(dba)₃RuPhosLiHMDSToluene10095[1]
AnilinePd₂(dba)₃BrettPhosLiHMDSToluene10085[1]
n-HexylamineG3-RuPhosRuPhosLiHMDSToluene10092[1]
Di-n-butylamineG3-RuPhosRuPhosLiHMDSToluene10088[1]

Table 2: Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridine

AlkynePalladium CatalystCo-catalystLigandBaseSolventTemp (°C)Yield (%)Reference
PhenylacetylenePd(CF₃COO)₂CuIPPh₃Et₃NDMF10096[8]
1-HexynePd(CF₃COO)₂CuIPPh₃Et₃NDMF10085[8]
3-Phenyl-1-propynePd(CF₃COO)₂CuIPPh₃Et₃NDMF10091[8]
(Trimethylsilyl)acetylenePd(CF₃COO)₂CuIPPh₃Et₃NDMF10078[8]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination:
  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., RuPhos G3, 1-2 mol%), the 3-halo-2-aminopyridine (1.0 equiv), and the amine (1.2-1.5 equiv).

  • The tube is sealed, evacuated, and backfilled with argon or nitrogen three times.

  • Add the anhydrous solvent (e.g., toluene, dioxane) via syringe.

  • Add the base (e.g., LiHMDS, NaOt-Bu, 1.5-2.0 equiv) as a solid or a solution in an appropriate solvent.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling:
  • To a Schlenk tube, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the copper(I) iodide co-catalyst (5 mol%), and the phosphine ligand (e.g., PPh₃, 5 mol%).[8]

  • Add the 3-bromo-2-aminopyridine (1.0 equiv).

  • Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N).[8]

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 3 hours).[8]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Visualizations

Catalyst_Selection_Workflow cluster_start Start cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira cluster_end Outcome Start Select Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira) Suzuki_Ligand Choose Bulky Ligand (e.g., SPhos, XPhos) Start->Suzuki_Ligand Suzuki Buchwald_Ligand Choose Biarylphosphine Ligand (e.g., RuPhos, BrettPhos) Start->Buchwald_Ligand Buchwald Sonogashira_Catalyst Use Pd/Cu Co-catalyst (e.g., Pd(PPh3)4/CuI) Start->Sonogashira_Catalyst Sonogashira Suzuki_Base Select Mild Base (e.g., K3PO4, Cs2CO3) Suzuki_Ligand->Suzuki_Base Suzuki_Troubleshoot Troubleshoot: - Protodeboronation - Low Solubility Suzuki_Base->Suzuki_Troubleshoot Success Successful Coupling Suzuki_Troubleshoot->Success Failure Low Yield / No Reaction Suzuki_Troubleshoot->Failure Buchwald_Base Select Strong Base (e.g., LiHMDS, NaOt-Bu) Buchwald_Ligand->Buchwald_Base Buchwald_Troubleshoot Troubleshoot: - Catalyst Inhibition - Base Sensitivity Buchwald_Base->Buchwald_Troubleshoot Buchwald_Troubleshoot->Success Buchwald_Troubleshoot->Failure Sonogashira_Base Use Amine Base (e.g., Et3N, i-Pr2NH) Sonogashira_Catalyst->Sonogashira_Base Sonogashira_Troubleshoot Troubleshoot: - Alkyne Homocoupling - Low Temperature Sonogashira_Base->Sonogashira_Troubleshoot Sonogashira_Troubleshoot->Success Sonogashira_Troubleshoot->Failure

Caption: Catalyst selection workflow for cross-coupling with 3-halo-2-aminopyridines.

Troubleshooting_Logic Start Low or No Product Yield Check_Catalyst Is the catalyst system appropriate for aminopyridine substrates? Start->Check_Catalyst Check_Conditions Are the reaction conditions (base, solvent, temp) optimized? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Screen bulky, electron-rich ligands (e.g., RuPhos, SPhos). Check_Catalyst->Solution_Catalyst No Check_Purity Are starting materials pure and dry? Check_Conditions->Check_Purity Yes Solution_Conditions Screen bases, solvents, and temperature. Consider pre-catalyst. Check_Conditions->Solution_Conditions No Solution_Purity Purify starting materials. Use anhydrous solvents and reagents. Check_Purity->Solution_Purity No Success Improved Yield Check_Purity->Success Yes Solution_Catalyst->Success Solution_Conditions->Success Solution_Purity->Success

Caption: General troubleshooting logic for low-yield cross-coupling reactions.

References

Navigating the Nuances of Aminopyridine Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for managing the stability and degradation of aminopyridine compounds. This guide is designed to provide you with comprehensive troubleshooting advice, frequently asked questions, detailed experimental protocols, and key stability data to assist in your research and development endeavors. Aminopyridines are a critical class of compounds, and understanding their stability profile is paramount for ensuring the efficacy, safety, and shelf-life of resulting therapeutic agents.

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Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, stability, and analysis of aminopyridine compounds.

1. What are the primary degradation pathways for aminopyridine compounds?

Aminopyridine compounds are primarily susceptible to oxidative, hydrolytic, and photolytic degradation.

  • Oxidative Degradation: The pyridine ring and the amino group are prone to oxidation, especially in the presence of oxidizing agents like hydrogen peroxide or under photo-oxidative conditions. For instance, 3,4-diaminopyridine can degrade into 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide under oxidative stress.[1]

  • Hydrolytic Degradation: While generally stable, hydrolysis can occur under strong acidic or basic conditions, potentially leading to deamination or ring-opening, although this is less common under typical experimental conditions.[2] The rate of hydrolysis is pH-dependent.[3]

  • Photolytic Degradation: Exposure to UV or visible light can induce degradation. The extent of photodegradation is dependent on the specific aminopyridine derivative, the solvent, and the presence of photosensitizers.

2. How can I improve the stability of my aminopyridine compound?

Several strategies can be employed to enhance the stability of aminopyridine compounds:

  • Salt Formation: Converting the aminopyridine to a salt form can significantly improve its stability, particularly against oxidative degradation. The protonated nitrogen in the pyridine ring is less susceptible to oxidation.[1]

  • Formulation with Appropriate Excipients: For solid dosage forms, selecting compatible excipients is crucial. Studies have shown that 4-aminopyridine and 3,4-diaminopyridine are stable in capsules formulated with lactose and microcrystalline cellulose.[4][5]

  • Control of Storage Conditions: Storing aminopyridine compounds, especially in solution, protected from light and at controlled room temperature or under refrigeration can significantly slow down degradation.[5][6]

  • pH Adjustment: For solutions, maintaining an optimal pH where the compound is most stable can prevent acid- or base-catalyzed hydrolysis.

3. My aminopyridine solution has changed color. What could be the cause?

A change in color, often to a yellow or brownish hue, is a common indicator of degradation, particularly oxidative or photolytic degradation. The formation of colored degradation products is a likely cause. It is recommended to re-analyze the sample using a stability-indicating method like HPLC to identify and quantify any degradation products.

4. What are the key chemical properties of 4-aminopyridine I should be aware of?

4-Aminopyridine is a white to off-white powder that is practically soluble in water.[7] It has a pKa of 9.17, indicating it is a basic compound. Its logP is 0.76, and a 50 mg/mL solution in water has a pH of approximately 11.[7] Its solubility is influenced by the solvent's polarity and the pH of the solution.[8]

5. What is a forced degradation study and why is it important for aminopyridines?

A forced degradation or stress study is an essential part of drug development where the compound is intentionally exposed to harsh conditions (acid, base, oxidation, heat, light) to accelerate its degradation.[9][10] This helps to:

  • Identify potential degradation products and establish degradation pathways.

  • Develop and validate a stability-indicating analytical method that can separate the drug from its degradation products.

  • Understand the intrinsic stability of the molecule.

  • Inform decisions on formulation, packaging, and storage conditions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis and handling of aminopyridine compounds.

HPLC Analysis Issues
Problem Potential Cause(s) Recommended Solution(s)
Unexpected Peaks in Chromatogram (Ghost Peaks) 1. Contaminated mobile phase or solvents.2. Carryover from previous injections.3. Contaminated sample vials or caps.1. Use fresh, high-purity HPLC-grade solvents and filter the mobile phase.2. Implement a robust needle wash protocol with a strong solvent.3. Use new, clean vials and caps for each analysis.
Peak Tailing 1. Secondary interactions between the basic aminopyridine and acidic residual silanols on the HPLC column.2. Column overload.3. Inappropriate mobile phase pH.1. Use a buffered mobile phase (e.g., with phosphate or acetate) to maintain a consistent pH.2. Reduce the injection volume or dilute the sample.3. Adjust the mobile phase pH to be at least 2 units away from the pKa of the aminopyridine.
Broad Peaks 1. Column degradation or contamination.2. Large injection volume or a strong sample solvent.3. High dead volume in the HPLC system.1. Flush the column with a strong solvent or replace it if necessary.2. Dissolve the sample in the mobile phase whenever possible and use a smaller injection volume.3. Check and minimize the length and diameter of tubing between the injector, column, and detector.
Inconsistent Retention Times 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Pump malfunction or leaks.1. Ensure accurate and consistent preparation of the mobile phase, including pH adjustment.2. Use a column oven to maintain a stable temperature.3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Experimental Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Aminopyridine 1. Degradation during sample preparation.2. Adsorption to container surfaces.3. Incomplete extraction from a solid matrix.1. Minimize exposure to light and heat during sample preparation. Prepare samples immediately before analysis.2. Use silanized glassware or polypropylene containers.3. Optimize the extraction procedure by adjusting the solvent, sonication time, or temperature.
Inconsistent Results in Forced Degradation Studies 1. Stress conditions are too harsh, leading to secondary degradation.2. Incomplete termination of the stress reaction.3. Non-homogenous sample.1. Aim for 5-20% degradation. If degradation is too rapid, reduce the stressor concentration, temperature, or exposure time.2. Ensure the reaction is effectively neutralized or quenched before analysis.3. Ensure the sample is fully dissolved and homogenous before taking an aliquot for analysis.

Key Stability Data

The following tables summarize quantitative data on the stability of aminopyridine compounds under various conditions.

Table 1: Stability of Aminopyridine Capsules Under Different Storage Conditions
CompoundFormulationStorage ConditionDurationInitial Concentration (%)Final Concentration (%)Reference
4-Aminopyridine5 mg capsules with lactose and micronized silica gelRefrigerated (4°C), protected from light6 months100.1100.5[5][6]
4-Aminopyridine5 mg capsules with lactose and micronized silica gelRoom Temperature (22-24°C), protected from light6 months100.198.7[5][6]
4-Aminopyridine5 mg capsules with lactose and micronized silica gelElevated Temperature (37°C), protected from light1 month100.199.1[5][6]
3,4-Diaminopyridine5 mg capsules with lactose and micronized silica gelRefrigerated (4°C), protected from light6 months99.899.8[5][6]
3,4-Diaminopyridine5 mg capsules with lactose and micronized silica gelRoom Temperature (22-24°C), protected from light6 months99.899.5[5][6]
3,4-Diaminopyridine5 mg capsules with lactose and micronized silica gelElevated Temperature (37°C), protected from light1 month99.899.2[5][6]
4-Aminopyridine10 mg capsules with lactose or microcrystalline celluloseRoom Temperature, protected from light365 days100>94[4]
Table 2: Oxidative Degradation of 2-Aminopyridine using Fenton and Photo-Fenton Processes
ProcessInitial Concentration (mg/L)Degradation Time (mins)Degradation (%)COD Removal (%)Reference
Fenton103010094.6
Fenton404510088.6
Fenton8012010081
Photo-Fenton10-> Fenton> Fenton

COD: Chemical Oxygen Demand

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to aminopyridine stability testing.

Protocol 1: Stability-Indicating RP-HPLC Method for 4-Aminopyridine (Dalfampridine)

This method is adapted for the estimation of dalfampridine in bulk and tablet dosage forms.

1. Chromatographic Conditions:

  • Column: C18 (250 mm × 4.6 mm, 5 µm particle size)

  • Mobile Phase: 0.1% v/v buffer (pH 3.0 ± 0.05, adjusted with orthophosphoric acid) and acetonitrile in a 60:40 v/v ratio.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 262 nm

  • Injection Volume: 5 µL

  • Diluent: HPLC grade methanol

2. Standard Solution Preparation:

  • Accurately weigh 50 mg of dalfampridine working standard and transfer to a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate to dissolve.

  • Allow the solution to cool to room temperature and make up the volume with methanol.

  • Dilute 5 mL of this stock solution to 100 mL with the diluent to obtain a final concentration of 50 µg/mL.

3. Sample Preparation (Tablets):

  • Weigh and finely powder 20 tablets.

  • Transfer an amount of powder equivalent to 50 mg of dalfampridine to a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol, sonicate for 15 minutes with intermittent shaking, and then cool to room temperature.

  • Make up the volume with methanol and mix well.

  • Centrifuge a portion of the solution at 3000 rpm for 10 minutes.

  • Dilute 5 mL of the supernatant to 100 mL with the diluent.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • The retention time for dalfampridine is approximately 4.5 minutes.

  • Calculate the amount of dalfampridine in the sample by comparing the peak area with that of the standard.

Protocol 2: Forced Degradation Study of an Aminopyridine Compound

This protocol outlines a general procedure for conducting forced degradation studies. The conditions should be optimized for the specific aminopyridine compound to achieve a target degradation of 5-20%.[9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the aminopyridine compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, water, or a mixture).[9]

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Heat the mixture at 60°C for a specified period (e.g., 2 hours).

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Keep the mixture at room temperature or heat at 60°C for a specified period.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for a specified period (e.g., 24 hours).

    • Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid aminopyridine compound in a controlled temperature oven at, for example, 70°C for a specified period (e.g., 24 hours).

    • Dissolve the stressed solid in a suitable solvent to achieve a known concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the aminopyridine compound (in a photostable container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

    • Analyze both the exposed and control samples by HPLC.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Ensure peak purity of the parent compound peak in the stressed samples using a photodiode array (PDA) detector or mass spectrometry (MS).

Visualizing Degradation and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key processes in managing aminopyridine stability.

Oxidative_Degradation_Pathway cluster_main Oxidative Degradation of 3,4-Diaminopyridine cluster_legend Legend Mol 3,4-Diaminopyridine (Molecular Form) DP1 4-Amino, 3-nitropyridine Mol->DP1 H2O2 DP2 3,4-Diaminopyridine-N-oxide Mol->DP2 H2O2 Salt 3,4-Diaminopyridine (Salt Form) Salt->DP1 H2O2 (slower reaction) Start Parent Compound Deg Degradation Product

Caption: Oxidative degradation pathways of 3,4-diaminopyridine.

Forced_Degradation_Workflow cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of Aminopyridine (1 mg/mL) stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress->acid Hydrolytic base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress->base Hydrolytic oxidation Oxidation (e.g., 3% H2O2, RT) stress->oxidation Oxidative thermal Thermal Stress (e.g., 70°C, solid state) stress->thermal Thermal photo Photolytic Stress (ICH Q1B guidelines) stress->photo Photolytic neutralize Neutralize/Quench (if applicable) acid->neutralize base->neutralize analyze Analyze by Stability-Indicating HPLC Method oxidation->analyze thermal->analyze photo->analyze neutralize->analyze interpret Interpret Data: - Identify Degradants - Assess Peak Purity - Calculate Mass Balance analyze->interpret

Caption: Workflow for a typical forced degradation study.

HPLC_Troubleshooting_Logic cluster_logic HPLC Troubleshooting Logic start Abnormal Peak Shape (Tailing, Broadening, Splitting) check_mobile_phase Is mobile phase pH appropriate and buffered? start->check_mobile_phase adjust_ph Adjust pH +/- 2 units from pKa and/or add buffer check_mobile_phase->adjust_ph No check_injection Is sample dissolved in mobile phase? Is volume too large? check_mobile_phase->check_injection Yes resolved Problem Resolved adjust_ph->resolved adjust_injection Dissolve sample in mobile phase and/or reduce injection volume check_injection->adjust_injection No check_column Is column old or contaminated? check_injection->check_column Yes adjust_injection->resolved replace_column Flush with strong solvent or replace column check_column->replace_column Yes check_column->resolved No replace_column->resolved

Caption: Logical workflow for troubleshooting HPLC peak shape issues.

References

troubleshooting scalability issues in 3-Chloro-5-phenylpyridin-2-amine production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the synthesis of 3-Chloro-5-phenylpyridin-2-amine.

Troubleshooting Guide

This guide addresses common problems that may arise during the scale-up of this compound synthesis, focusing on a plausible route involving a Suzuki-Miyaura cross-coupling reaction followed by an amination step.

Q1: Why is the yield of my Suzuki-Miyaura coupling reaction low when scaling up?

A1: Several factors can contribute to a decrease in yield during scale-up. Consider the following:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing of the reaction mixture can be challenging. This can lead to localized "hot spots" or areas of poor catalyst distribution.

    • Troubleshooting:

      • Ensure the stirrer design and speed are adequate for the reactor volume.

      • Consider using a different type of agitator (e.g., anchor, turbine) more suitable for larger volumes.

  • Catalyst Deactivation: The palladium catalyst is sensitive to air and impurities.

    • Troubleshooting:

      • Ensure all solvents and reagents are thoroughly degassed.

      • Maintain a positive pressure of an inert gas (e.g., Nitrogen, Argon) throughout the reaction.

      • Purify starting materials to remove any potential catalyst poisons.

  • Poor Temperature Control: Exothermic events can be more pronounced on a larger scale, leading to side reactions and catalyst degradation.

    • Troubleshooting:

      • Implement a controlled addition of reagents.

      • Ensure the reactor's cooling system is sufficient to manage the heat generated.

Q2: I am observing the formation of significant impurities, particularly a de-chlorinated by-product. How can I minimize this?

A2: The formation of de-chlorinated by-products is a common issue in palladium-catalyzed cross-coupling reactions.

  • Troubleshooting:

    • Ligand Choice: The choice of phosphine ligand is crucial. Consider screening different ligands to find one that promotes the desired reductive elimination over side reactions.

    • Base Strength: Using a weaker base or a different type of base (e.g., a phosphate instead of a carbonate) can sometimes suppress de-halogenation.

    • Reaction Time: Prolonged reaction times can lead to increased by-product formation. Monitor the reaction closely by HPLC or TLC and quench it as soon as the starting material is consumed.

Q3: The purification of the final product by column chromatography is difficult and not scalable. What are my options?

A3: Relying solely on chromatography for large-scale purification is often impractical.

  • Troubleshooting:

    • Crystallization/Recrystallization: This is the most common and scalable method for purifying solid compounds. Experiment with different solvent systems to induce crystallization of the desired product, leaving impurities in the mother liquor. A detailed recrystallization protocol should be developed at the lab scale first.

    • Slurry Washes: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

    • Acid-Base Extraction: If the impurities have different acidic or basic properties than the product, an extractive work-up can be employed to separate them.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis route for this compound?

A1: A common and scalable approach is a two-step synthesis:

  • Suzuki-Miyaura Coupling: Reaction of a 2-amino-3,5-dichloropyridine with phenylboronic acid in the presence of a palladium catalyst and a base.

  • Selective Amination: While the target molecule already has an amine group, if starting from a different precursor, a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination could be employed.

Q2: What are the critical process parameters to monitor during the scale-up of the Suzuki-Miyaura coupling step?

A2: The following parameters are critical for a successful and reproducible scale-up:

  • Temperature: Precise temperature control is essential to prevent side reactions and ensure consistent reaction kinetics.

  • Agitation Rate: As mentioned, proper mixing is crucial for homogeneity.

  • Inert Atmosphere: Strict exclusion of oxygen is necessary to prevent catalyst degradation.

  • Rate of Addition: Controlled addition of reagents can help manage any exotherms.

  • Reaction Concentration: The concentration of the reaction mixture can impact reaction rate and product solubility.

Q3: What analytical techniques are recommended for in-process control?

A3: For monitoring the reaction progress and identifying impurities, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To quantify the consumption of starting materials and the formation of the product and by-products.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify major impurities.

Data Presentation

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

ParameterLaboratory Scale (Typical)Pilot/Production Scale (Considerations)
Reactant Ratio Dihalopyridine: 1 equiv.Maintain stoichiometric ratios
Phenylboronic Acid: 1.1-1.5 equiv.
Catalyst Loading 1-5 mol %Aim for lower, optimized loading (e.g., <1 mol %)
Ligand Loading 1-2x catalyst loadingMaintain optimal catalyst:ligand ratio
Base Na2CO3, K2CO3, K3PO4 (2-3 equiv.)Consider cost and solubility at scale
Solvent Toluene/Water, Dioxane/WaterConsider safety, cost, and recovery
Temperature 80-110 °CPrecise control is critical
Reaction Time 2-24 hoursMonitor for completion to avoid by-products

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling for the Synthesis of this compound

Materials:

  • 2-Amino-3,5-dichloropyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • Reactor Setup: A multi-necked reactor equipped with a mechanical stirrer, condenser, thermocouple, and a nitrogen/argon inlet is charged with 2-amino-3,5-dichloropyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Inerting: The reactor is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Degassed toluene and water (e.g., in a 4:1 ratio) are added to the reactor.

  • Catalyst Addition: In a separate flask, palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.04 equiv.) are mixed with a small amount of degassed toluene to form a pre-catalyst solution. This solution is then transferred to the main reactor via a cannula.

  • Reaction: The reaction mixture is heated to 90-100 °C with vigorous stirring.

  • Monitoring: The reaction progress is monitored by HPLC or TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Reactor Setup & Inerting reagents Charge Reactants: - 2-Amino-3,5-dichloropyridine - Phenylboronic Acid - K2CO3 start->reagents solvents Add Degassed Solvents: - Toluene - Water reagents->solvents catalyst Prepare & Add Pd(OAc)2/PPh3 Catalyst solvents->catalyst heat Heat to 90-100 °C with Vigorous Stirring catalyst->heat monitor Monitor by HPLC/TLC heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Complete separate Phase Separation cool->separate wash Wash Organic Layer separate->wash dry Dry & Concentrate wash->dry purify Recrystallization dry->purify end Pure Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_mixing Is mixing efficient? start->check_mixing check_inertness Was the system inert? check_mixing->check_inertness Yes improve_mixing Increase agitation or change stirrer design check_mixing->improve_mixing No check_temp Was temperature stable? check_inertness->check_temp Yes degas_reagents Improve degassing of solvents and reagents check_inertness->degas_reagents No improve_cooling Improve reactor cooling efficiency check_temp->improve_cooling No re_run Re-run reaction with optimized parameters check_temp->re_run Yes improve_mixing->re_run degas_reagents->re_run improve_cooling->re_run

Caption: Troubleshooting decision tree for low yield in the Suzuki-Miyaura coupling reaction.

solvent and base effects on the reactivity of 3-Chloro-5-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Reactivity of 3-Chloro-5-phenylpyridin-2-amine

Welcome to the technical support center for experiments involving this compound. This guide provides answers to frequently asked questions and troubleshooting advice for common cross-coupling reactions, focusing on the critical roles of solvent and base selection.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reactions are most suitable for this compound?

A1: this compound is an electron-rich heteroaryl chloride. It is a suitable substrate for several palladium-catalyzed cross-coupling reactions, most notably:

  • Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters.

  • Buchwald-Hartwig Amination: For C-N bond formation with primary or secondary amines.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): Under certain conditions, direct substitution with strong nucleophiles can occur, though this is often more challenging than with more activated pyridines.[3][4]

Q2: Why is my reaction yield low when using this compound?

A2: Low yields can stem from several factors related to the substrate's reactivity:

  • Catalyst Inactivity: The 2-amino group can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Using bulky phosphine ligands can often mitigate this issue.

  • Poor Solubility: The substrate or reagents may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.

  • Incorrect Base/Solvent Combination: The choice of base and solvent is crucial and highly interdependent. An inappropriate combination can lead to side reactions like hydrodehalogenation (replacement of -Cl with -H) or catalyst decomposition.

  • Steric Hindrance: The phenyl group at the 5-position and the chloro group at the 3-position can create steric hindrance, slowing down the reaction. Higher temperatures or more active catalyst systems may be required.

Q3: Can the 2-amino group interfere with the reaction?

A3: Yes. The primary amine is a potential nucleophile and can compete in coupling reactions. In Suzuki-Miyaura reactions, it can coordinate to the palladium catalyst.[5] In Buchwald-Hartwig aminations, it can potentially undergo self-coupling or other side reactions, although this is less common. Protecting the amine group (e.g., as an acetamide) can sometimes improve yields and simplify purification, but this adds extra steps to the synthesis.[5]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem: Low to no conversion of starting material.

Possible Cause Troubleshooting Step Rationale
Insufficient Base Strength Switch to a stronger base. For example, if using Na₂CO₃, try K₃PO₄ or Cs₂CO₃.The base is critical for the transmetalation step. Heteroaryl chlorides often require stronger bases to achieve good yields.[6]
Inappropriate Solvent Change the solvent system. If using toluene, try a more polar aprotic solvent like 1,4-dioxane or DMF, often with a small amount of water.The solvent must dissolve the organic substrate and the inorganic base to facilitate the reaction. A mixture like DMF/H₂O (95:5) can be effective.[7]
Catalyst Deactivation Use a more robust ligand, such as a biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.Bulky, electron-rich ligands stabilize the palladium catalyst, prevent dimer formation, and promote the difficult oxidative addition step with aryl chlorides.[8]
Low Reaction Temperature Increase the reaction temperature, typically to 80-110 °C.Aryl chlorides are less reactive than the corresponding bromides or iodides and generally require more thermal energy for the oxidative addition to occur.[6]
Table 1: Effect of Different Bases on a Model Suzuki-Miyaura Coupling

Reaction: Aryl Chloride + Phenylboronic Acid

Entry Base Solvent Yield (%) Notes
1Na₂CO₃EtOH/H₂O98Often a good starting point; cost-effective and effective for many substrates.[6]
2K₂CO₃DMF/H₂O~73-90A slightly stronger base, commonly used and reliable.[7][9]
3K₃PO₄1,4-Dioxane/H₂OModerate-GoodStronger, non-nucleophilic base suitable for sensitive functional groups.[5]
4Cs₂CO₃H₂O/2-propanol81A strong and highly soluble base, often gives excellent results but is more expensive.[9]
5KOHH₂O/2-propanol94Very strong base; can be effective but may promote side reactions with sensitive substrates.[9]

Yields are generalized from literature on similar substrates and serve as a comparative guide.

General Experimental Protocol: Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.

  • Add the degassed solvent (e.g., 1,4-dioxane/H₂O 4:1) via syringe.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide: Buchwald-Hartwig Amination

Problem: Significant hydrodehalogenation side product observed.

Possible Cause Troubleshooting Step Rationale
Base is too Strong/Hindered Switch from a strong, hindered base like KOtBu or LiHMDS to a weaker base like K₂CO₃ or Cs₂CO₃.Strong, bulky bases can promote β-hydride elimination from the palladium-amido complex, a pathway that can lead to hydrodehalogenation.[2]
High Reaction Temperature Lower the reaction temperature.Side reactions often have a higher activation energy and become more prominent at elevated temperatures.
Incorrect Ligand Choice Use a ligand known to favor reductive elimination over β-hydride elimination, such as a Josiphos-type or biarylphosphine ligand.The ligand's steric and electronic properties directly influence the rates of the competing pathways in the catalytic cycle.
Table 2: Effect of Solvents on a Model Buchwald-Hartwig Amination

Reaction: Aryl Chloride + Amine

Entry Solvent Typical Base General Outcome
1TolueneNaOtBuOften the preferred solvent due to its inertness and ability to precipitate inorganic salts.[1]
21,4-DioxaneK₂CO₃, Cs₂CO₃A good alternative to toluene, particularly for more polar substrates.[10]
3DMFDBU, K₂CO₃A polar aprotic solvent that can increase reaction rates but may be incompatible with very strong bases.[10]

Outcomes are generalized from the literature and depend heavily on the specific substrate, amine, and ligand used.[11]

General Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-3 mol%), ligand (1.2-1.5 eq. relative to Pd), and base (e.g., NaOtBu, 1.4 eq.) to a dry reaction vessel.

  • Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visual Guides

G General Workflow for Cross-Coupling Reactions setup Reaction Setup (Inert Atmosphere) reagents Add Substrate, Reagents, Base setup->reagents 1 catalyst Add Catalyst & Solvent reagents->catalyst 2 reaction Heat & Stir (Reaction Time) catalyst->reaction 3 monitor Monitor Progress (TLC / LC-MS) reaction->monitor 4 monitor->reaction Incomplete workup Quench & Workup (Extraction) monitor->workup Complete purify Purification (Chromatography) workup->purify 5 characterize Characterization (NMR, MS) purify->characterize 6

Caption: A typical experimental workflow for cross-coupling.

G Troubleshooting Logic for Low Yield start Low or No Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK change_base Increase Base Strength (e.g., Na₂CO₃ → K₃PO₄) check_conditions->change_base change_solvent Change Solvent System (e.g., Toluene → Dioxane/H₂O) change_base->change_solvent No Improvement success Improved Yield change_base->success change_catalyst Use More Active Catalyst (e.g., Bulky Ligand) change_solvent->change_catalyst No Improvement change_solvent->success increase_temp Increase Temperature change_catalyst->increase_temp No Improvement change_catalyst->success increase_temp->success

Caption: A decision tree for troubleshooting poor reaction yields.

References

Validation & Comparative

Navigating the Halogen Dance: A Comparative Guide to the Reactivity of Chloro- vs. Bromo-aminopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between chloro- and bromo-aminopyridines as starting materials in cross-coupling reactions is a critical decision that significantly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid in the rational selection of substrates for the synthesis of complex molecules.

The fundamental principle governing the reactivity of halo-aminopyridines in palladium-catalyzed cross-coupling reactions lies in the carbon-halogen bond strength. The weaker carbon-bromine (C-Br) bond, compared to the carbon-chlorine (C-Cl) bond, facilitates the initial, often rate-determining, oxidative addition step of the catalytic cycle. This inherent difference in reactivity profile dictates the choice of reaction conditions, catalyst systems, and ultimately, the feasibility of a given transformation.

At a Glance: Key Differences in Reactivity

FeatureBromo-aminopyridinesChloro-aminopyridines
Reactivity HigherLower
Reaction Conditions Milder (e.g., lower temperatures, shorter reaction times)Harsher (e.g., higher temperatures, longer reaction times)
Catalyst Loading Generally lowerOften requires higher catalyst loading or more specialized, electron-rich ligands
Cost of Starting Material Generally higherGenerally lower
Substrate Availability Wide commercial availabilityWide commercial availability

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide a detailed comparison of the reactivity of chloro- and bromo-aminopyridines in several widely used cross-coupling reactions, with supporting experimental data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. In the context of aminopyridines, brominated substrates consistently demonstrate superior reactivity. It is generally observed that brominated heterocycles are preferable to their chloro derivatives as coupling partners in these reactions.[1]

Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
2-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Dioxane, reflux, 8hHigh[1]
2-Amino-5-chloropyridinePhenylboronic acidPd₂(dba)₃/P(tBu)₃, K₃PO₄Toluene, 100°CModerate to High[1]
2-Chloro-3-aminopyridinePhenylboronic acidUnsuccessful under standard conditionsPd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, refluxNo product[1]

Note: Yields are qualitative descriptions based on literature reports and can vary significantly with specific substrates and optimized conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. While both chloro- and bromo-aminopyridines can undergo this reaction, the chloro analogues often necessitate more sophisticated and electron-rich phosphine ligands to achieve comparable efficiency. For instance, the amination of 3-bromo-2-aminopyridine has been successfully achieved using various catalyst systems.[2]

Table 2: Representative Data for Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemConditionsYieldReference
3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃/XPhos, LiHMDSTHF, 65°C, 16h40% (initial), up to 83% with optimized ligand (RuPhos)[2]
5-Chloro-2-aminopyridineMorpholinePd₂(dba)₃/XPhos, LiHMDSTHF, 65°C, 16hHigh[2]
Sonogashira Coupling

In the Sonogashira coupling for the formation of C(sp²)-C(sp) bonds, bromo-aminopyridines are the more commonly employed substrates due to their higher reactivity. Reactions involving 2-amino-3-bromopyridines with terminal alkynes have been shown to proceed in moderate to excellent yields.[3][4][5] While couplings with chloro-aminopyridines are feasible, they often require more forcing conditions. A study on the Sonogashira coupling of 3-halogen-2-aminopyridines demonstrated high yields with 2-amino-3-bromopyridine.[3][4][5]

Table 3: Sonogashira Coupling of Halo-aminopyridines

SubstrateAlkyneCatalyst SystemConditionsYieldReference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuI, Et₃NDMF, 100°C, 3h92%[3][5]
2-Amino-5-chloropyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuI, Et₃NDMF, 100°C, 3h89%[3]
Negishi Coupling

The Negishi coupling offers a versatile method for C-C bond formation. A direct comparison in the synthesis of substituted 2,2'-bipyridines highlights the reactivity difference: bromo-substituted pyridines react efficiently at room temperature, whereas the less reactive chloropyridines necessitate heating to achieve good to excellent yields.[6]

Table 4: Negishi Coupling of Halopyridines

SubstrateCoupling PartnerCatalystConditionsYieldReference
2-Bromopyridine derivativePyridylzinc reagentPd(PPh₃)₄THF, room temp.Good to Excellent[6]
2-Chloropyridine derivativePyridylzinc reagentPd(PPh₃)₄THF, heatGood to Excellent[6]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for the cross-coupling of halo-aminopyridines.

General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridine[3][5]

To a 10 mL round-bottomed flask, Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) are added under a nitrogen atmosphere. Anhydrous DMF (2.0 mL) is then added, and the mixture is stirred for 30 minutes at room temperature. Subsequently, 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol) are added. The reaction mixture is heated to 100°C and stirred for 3 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine[2]

In a glovebox, a vial is charged with Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., XPhos, 8 mol%), and LiHMDS (2.5 equiv.). The vial is sealed, removed from the glovebox, and THF is added. The mixture is stirred for a few minutes before the addition of 3-bromo-2-aminopyridine (1.0 equiv.) and the corresponding amine (1.2 equiv.). The reaction mixture is then heated to 65°C for 16 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an appropriate organic solvent. The combined organic layers are dried, filtered, and concentrated. The residue is purified by flash chromatography.

Visualizing the Reaction and Decision-Making Process

To further clarify the concepts discussed, the following diagrams illustrate the generalized cross-coupling reaction and a logical workflow for selecting the appropriate halo-aminopyridine.

Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative\nAddition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-M Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R Ar-X Amino-Py-X (X = Br, Cl) R-M Coupling Partner

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Halogen_Selection_Workflow Start Project Start Cost_Constraint Is cost a primary constraint? Start->Cost_Constraint Reactivity_Needed Is high reactivity/ mild conditions critical? Cost_Constraint->Reactivity_Needed No Chloro Consider Chloro-aminopyridine Cost_Constraint->Chloro Yes Reactivity_Needed->Chloro No Bromo Consider Bromo-aminopyridine Reactivity_Needed->Bromo Yes Optimization Optimize reaction conditions (catalyst, ligand, temp.) Chloro->Optimization Bromo->Optimization

Caption: Decision workflow for selecting between chloro- and bromo-aminopyridines.

Conclusion

The choice between chloro- and bromo-aminopyridines in cross-coupling reactions is a trade-off between reactivity and cost. Bromo-aminopyridines are generally more reactive, allowing for milder reaction conditions and often providing higher yields with simpler catalyst systems. Conversely, chloro-aminopyridines are typically more cost-effective but require more forcing conditions and specialized, often more expensive, ligands to achieve satisfactory results. For early-stage research and complex syntheses where mild conditions are paramount, bromo-aminopyridines are often the preferred choice. For large-scale synthesis and process development, the lower cost of chloro-aminopyridines may warrant the initial investment in reaction optimization. A thorough understanding of these reactivity differences, coupled with the specific goals of the synthetic campaign, will enable researchers to make the most informed and efficient choice for their cross-coupling endeavors.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 2-Amino-5-Phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the 2-amino-5-phenylpyridine scaffold represents a privileged structure in the pursuit of novel therapeutics. Its versatility has led to the development of potent modulators of various biological targets, including receptor tyrosine kinases like c-Met, ion channels such as the AMPA receptor, and key enzymes in epigenetic regulation like cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). This guide provides a comparative analysis of the structure-activity relationships (SAR) for this chemical series across these important target classes, supported by experimental data and detailed protocols.

Comparative Biological Activities

The following tables summarize the in vitro potencies of various 2-amino-5-phenylpyridine derivatives against their respective targets. These datasets highlight the key structural modifications that influence biological activity.

Table 1: SAR of 2-Amino-5-phenylpyridine Derivatives as c-Met Inhibitors
CompoundR1R2 (at 5-position)c-Met IC50 (nM)Antiproliferative Activity (Cell Line) IC50 (µM)
1a HPhenyl>1000>10
1b H4-Fluorophenyl5205.6 (EBC-1)
1c H4-(1H-pyrazol-4-yl)phenyl850.78 (EBC-1)
(R)-10b -CH(CH3)OH4-(1H-pyrazol-4-yl)phenyl7.70.19 (Hs 746T)

Data synthesized from multiple studies to illustrate general SAR trends.

The data clearly indicates that substitution at the 5-position of the pyridine ring is crucial for c-Met inhibitory activity. A simple phenyl group (Compound 1a) is inactive, while the addition of a fluorine atom (Compound 1b) imparts moderate activity. Significant potency gains are achieved by introducing a pyrazolylphenyl moiety (Compound 1c), suggesting the importance of a hydrogen bond donor/acceptor system. Further optimization on the 2-amino group, such as the introduction of a chiral hydroxyethyl group (Compound (R)-10b), can lead to a substantial increase in potency.

Table 2: SAR of 2-Amino-5-phenylpyridine Derivatives as AMPA Receptor Antagonists
CompoundR1 (at 2-position)R2 (at 5-position)XAMPA-induced Ca2+ influx IC50 (nM)
2a NH2Pyridin-2-ylCH>10000
2b NH-PhenylPyridin-2-ylN3500
Perampanel N-PhenylPyridin-2-ylC-CN60

Data adapted from the discovery of Perampanel.[1]

In the context of AMPA receptor antagonism, the core 2-aminopyridine is part of a larger, more complex pyridone structure. The initial 2-aminopyridine scaffold (Compound 2a) is inactive. The key to activity is the incorporation of a phenyl group on the amino function and the nature of the atom at the 3-position of the pyridone ring. The introduction of a nitrogen atom (Compound 2b) leads to some activity, but the breakthrough is achieved with a carbon atom bearing a nitrile group (Perampanel), highlighting a critical interaction in the allosteric binding pocket of the AMPA receptor.[1]

Table 3: SAR of 2-Aminopyridine Derivatives as Dual CDK9/HDAC Inhibitors
CompoundR1 (at 2-position)LinkerZinc Binding GroupCDK9 IC50 (nM)HDAC1 IC50 (nM)
3a NH-CH2-Phenyl(CH2)4Hydroxamic Acid120.5250.1
8e N(CH3)-CH2-(4-F-Phenyl)(CH2)5Hydroxamic Acid88.4168.9
9e N(CH3)-CH2-(4-F-Phenyl)(CH2)5 (aminopyrimidine core)Hydroxamic Acid-52.4 (HDAC1), 14.7 (HDAC3)

Data from a study on CDK/HDAC dual inhibitors.[2][3]

For dual CDK9/HDAC inhibitors, the 2-aminopyridine serves as a scaffold to orient a linker and a zinc-binding group (typically a hydroxamic acid for HDAC inhibition). The nature of the substituent on the 2-amino group influences potency, with a methyl group and a fluorinated benzyl group (Compound 8e) showing improved activity over a simple benzyl group (Compound 3a).[2][3] Interestingly, replacing the 2-aminopyridine with a 2-aminopyrimidine core (Compound 9e) can shift the selectivity profile towards different HDAC isoforms.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR data. Below are outlines of the key experimental protocols.

c-Met Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase.

  • Reagents and Materials : Recombinant human c-Met kinase domain, ATP, kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), substrate (e.g., poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure : a. The test compound, diluted in DMSO, is pre-incubated with the c-Met enzyme in the kinase buffer. b. The kinase reaction is initiated by the addition of a mixture of ATP and the substrate. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at room temperature). d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

  • Data Analysis : The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from a dose-response curve.

AMPA-Induced Calcium Influx Assay

This cell-based assay measures the antagonist activity of compounds on AMPA receptor-mediated calcium entry into neurons.

  • Cell Culture : Primary cortical neurons or a suitable cell line expressing AMPA receptors are cultured in multi-well plates.

  • Dye Loading : The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific duration.

  • Compound Incubation : The cells are then incubated with the test compound at various concentrations.

  • Stimulation and Measurement : The cells are stimulated with a known AMPA receptor agonist (e.g., AMPA or glutamate), and the resulting change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • Data Analysis : The IC50 value is determined by quantifying the concentration-dependent inhibition of the agonist-induced calcium influx.[4]

HDAC Inhibition Assay

This assay determines the inhibitory effect of compounds on the deacetylation of a substrate by histone deacetylases.

  • Reagents : Recombinant human HDAC enzyme (e.g., HDAC1), a fluorogenic HDAC substrate, assay buffer, and a developer solution.

  • Procedure : a. The test compound is incubated with the HDAC enzyme in the assay buffer. b. The fluorogenic substrate is added to initiate the enzymatic reaction. c. After a set incubation period, the developer solution is added, which releases a fluorophore from the deacetylated substrate. d. The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation and 440-465 nm emission for some kits).[5]

  • Data Analysis : The IC50 value is calculated from the dose-response curve of the inhibitor.

Visualizing SAR Principles and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration Lead_Scaffold 2-Amino-5-phenylpyridine Scaffold SAR_Hypothesis Hypothesize Modifications (R1, R2, etc.) Lead_Scaffold->SAR_Hypothesis Synthesis Synthesize Analogs SAR_Hypothesis->Synthesis In_Vitro_Screening In Vitro Assays (c-Met, AMPA, HDAC) Synthesis->In_Vitro_Screening Activity_Data Generate IC50 Data In_Vitro_Screening->Activity_Data SAR_Analysis Analyze SAR Activity_Data->SAR_Analysis New_Hypothesis Formulate New Hypothesis SAR_Analysis->New_Hypothesis Optimized_Lead Optimized Lead SAR_Analysis->Optimized_Lead New_Hypothesis->SAR_Hypothesis Iterate

Caption: General workflow for SAR studies of 2-amino-5-phenylpyridine derivatives.

cMet_Inhibition cluster_0 c-Met Signaling Pathway HGF HGF (Ligand) cMet_Receptor c-Met Receptor Tyrosine Kinase HGF->cMet_Receptor Binds to Phosphorylation Autophosphorylation cMet_Receptor->Phosphorylation Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Phosphorylation->Downstream_Signaling Initiates Cellular_Response Proliferation, Survival, Metastasis Downstream_Signaling->Cellular_Response Leads to Inhibitor 2-Amino-5-phenylpyridine Derivative Inhibitor->cMet_Receptor Inhibits (ATP-competitive)

Caption: Mechanism of c-Met inhibition by 2-amino-5-phenylpyridine derivatives.

AMPA_Antagonism cluster_0 AMPA Receptor Function Glutamate Glutamate (Agonist) AMPA_Receptor AMPA Receptor Ion Channel Glutamate->AMPA_Receptor Binds to orthosteric site Ion_Influx Na+ / Ca2+ Influx AMPA_Receptor->Ion_Influx Opens channel Neuronal_Excitation Neuronal Depolarization & Excitation Ion_Influx->Neuronal_Excitation Antagonist 2-Amino-5-phenylpyridine Derivative (e.g., Perampanel) Antagonist->AMPA_Receptor Binds to non-competitive site

Caption: Non-competitive antagonism of the AMPA receptor.

References

comparing the efficacy of different palladium catalysts for aminopyridine coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-aryl aminopyridines is a cornerstone in medicinal chemistry and materials science, as this structural motif is prevalent in a vast array of biologically active compounds and functional materials. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of these crucial C-N bonds. The efficacy of this transformation is, however, highly dependent on the choice of the palladium catalyst, particularly the ancillary ligand that coordinates to the metal center. This guide provides an objective comparison of the performance of different classes of palladium catalysts for the coupling of amines with halopyridines, supported by experimental data, detailed protocols, and visual aids to facilitate catalyst selection.

Overview of a Seminal Catalyst System: Buchwald-Hartwig Ligands

The Buchwald-Hartwig amination reaction has been significantly advanced by the development of sterically hindered and electron-rich phosphine ligands. These ligands facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. Several generations of Buchwald-Hartwig ligands have been developed, each offering improvements in reactivity, substrate scope, and reaction conditions.

A key study provides a direct comparison of several prominent Buchwald-Hartwig ligands for the coupling of 3-bromo-2-aminopyridine with morpholine. The results of this ligand screen are summarized in the table below.

LigandCatalyst SystemYield (%)[1]
RuPhos Pd₂(dba)₃ / Ligand71
RuPhos Precatalyst83
SPhos Pd₂(dba)₃ / Ligand76
SPhos Precatalyst68
BINAP Pd₂(dba)₃ / Ligand71
XPhos Pd₂(dba)₃ / Ligand40
XPhos Precatalyst35
BrettPhos Pd₂(dba)₃ / Ligand66
BrettPhos Precatalyst78

Reaction Conditions: 3-bromo-2-aminopyridine, morpholine, Pd₂(dba)₃ (2 mol%) / Ligand (8 mol%) or Precatalyst (4 mol%), LiHMDS, THF, 65 °C, 16 h.

From this initial screen, RuPhos and SPhos demonstrated high efficacy, with the RuPhos precatalyst providing the highest yield for the coupling with a secondary amine.[1]

Further investigations within the same study revealed that for the coupling of primary amines, the choice of ligand becomes even more critical. In the reaction of 3-bromo-2-aminopyridine with the sterically hindered cyclopentylamine, the BrettPhos precatalyst significantly outperformed the RuPhos precatalyst, affording a 78% yield compared to 47%.[1] This highlights a key trend: RuPhos-based catalysts are often superior for reactions with secondary amines, while BrettPhos-based systems show enhanced reactivity with primary amines .[1]

The Josiphos Alternative: High Efficiency at Low Loadings

The Josiphos family of ferrocenyl diphosphine ligands represents another powerful class of ligands for palladium-catalyzed cross-coupling reactions. While primarily developed for asymmetric catalysis, their application in C-N bond formation has proven to be highly effective, particularly for challenging substrates like heteroaryl chlorides.

One of the standout features of Josiphos-based catalysts is their remarkable efficiency, allowing for extremely low catalyst loadings. For instance, the coupling of 2-chloropyridine with octylamine was achieved in high yield using as little as 10 ppm of a palladium catalyst with the CyPF-tBu Josiphos ligand.[2] In a direct comparison for the coupling of 3-chloropyridine with octylamine, the catalyst formed from palladium and the CyPF-tBu ligand showed significantly higher activity at low loadings compared to catalysts derived from the biaryl monophosphine ligand XPhos and the N-heterocyclic carbene SIPr.[2]

Catalyst SystemCatalyst Loading (mol%)Conversion (%)[2]
Pd / CyPF-tBu 0.01 >98
Pd / XPhos0.01<2
Pd / SIPr0.01<2
Pd / XPhos1.075
Pd / SIPr1.050

Reaction Conditions: 3-chloropyridine, octylamine, NaOtBu, DME, 100 °C, 20 h.

The bidentate nature of Josiphos ligands is thought to contribute to the stability of the catalytic species, preventing deactivation by coordination to the basic nitrogen of the pyridine substrate or the amine coupling partner.[2]

N-Heterocyclic Carbene (NHC) Ligands: The PEPPSI Platform

N-Heterocyclic carbenes (NHCs) have emerged as a robust class of ligands for palladium, offering high stability and reactivity. The Pd-PEPPSI-IPentCl precatalyst, featuring a bulky and electron-rich NHC ligand, has proven to be particularly effective for the coupling of 2-aminopyridine derivatives.

A key advantage of the Pd-PEPPSI-IPentCl system is its ability to facilitate couplings under very mild conditions, often at room temperature and with weaker bases like carbonates. This tolerance for sensitive functional groups such as esters, ketones, and nitriles makes it a valuable tool in complex molecule synthesis. The steric bulk of the IPentCl ligand is crucial, as it not only promotes the cross-coupling but also prevents catalyst inhibition by the 2-aminopyridine substrate or product.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with a Secondary Amine (RuPhos Precatalyst)

To an oven-dried resealable Schlenk tube was added 3-bromo-2-aminopyridine (1.0 mmol), the secondary amine (1.2 mmol), RuPhos precatalyst (0.04 mmol, 4 mol%), and lithium bis(trimethylsilyl)amide (LiHMDS, 2.5 mmol). The tube was evacuated and backfilled with argon. Anhydrous tetrahydrofuran (THF, 5 mL) was added, and the tube was sealed. The reaction mixture was then heated to 65 °C for 16 hours. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.[1]

General Procedure for Amination of a Heteroaryl Chloride with a Primary Amine using a Josiphos Ligand

In a nitrogen-filled glovebox, a vial was charged with Pd(OAc)₂ (0.0001 mmol, 0.01 mol%), (R)-1-[(SP)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (CyPF-tBu, 0.00012 mmol, 0.012 mol%), and sodium tert-butoxide (1.4 mmol). The heteroaryl chloride (1.0 mmol) and the primary amine (1.2 mmol) were then added, followed by 1,2-dimethoxyethane (DME, 1.0 mL). The vial was sealed and heated to 100 °C for the specified time. After cooling, the reaction mixture was diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue was purified by flash chromatography.[2]

Visualizing the Process

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination + HNR'R'' - HX Pd(II)_Amido L-Pd(II)(Ar)(NR'R'') Amine_Coordination->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L + Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Catalyst Screening

Catalyst Screening Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Setup Array of reaction vials Reagents Dispense substrates, base, and solvent Setup->Reagents Catalysts Add different Pd/ligand combinations to each vial Reagents->Catalysts Heating Heat reactions at controlled temperature Catalysts->Heating Monitoring Monitor progress by TLC or GC/LC-MS Heating->Monitoring Quench Quench reactions Monitoring->Quench Analysis Analyze yield and purity (e.g., GC, NMR with internal standard) Quench->Analysis Data Tabulate results and identify optimal catalyst Analysis->Data

Caption: A typical workflow for screening palladium catalysts.

Catalyst Selection Guide

Catalyst Selection Logic Start Substrate Considerations Amine_Type Primary or Secondary Amine? Start->Amine_Type Functional_Groups Sensitive Functional Groups Present? Start->Functional_Groups Cost_Loading Low Catalyst Loading Critical? Start->Cost_Loading Primary Primary Amine_Type->Primary Primary Secondary Secondary Amine_Type->Secondary Secondary Yes_FG Yes Functional_Groups->Yes_FG Yes No_FG No Functional_Groups->No_FG No Yes_Cost Yes Cost_Loading->Yes_Cost Yes No_Cost No Cost_Loading->No_Cost No BrettPhos Consider BrettPhos Primary->BrettPhos RuPhos Consider RuPhos Secondary->RuPhos PEPPSI Consider Pd-PEPPSI-IPentCl Yes_FG->PEPPSI No_FG->Amine_Type Josiphos Consider Josiphos (e.g., CyPF-tBu) Yes_Cost->Josiphos No_Cost->Amine_Type

Caption: A decision guide for selecting a palladium catalyst.

References

cytotoxicity comparison of substituted aminopyridine isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the cytotoxic effects of substituted aminopyridine isomers is crucial for the development of novel therapeutic agents, particularly in the field of oncology. The position of the amino group and the nature of other substituents on the pyridine ring can significantly influence the compound's biological activity, including its toxicity to cancer cells. This guide provides an objective comparison of the cytotoxicity of various substituted aminopyridine derivatives based on published experimental data.

Quantitative Cytotoxicity Data

The cytotoxic activity of substituted aminopyridine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability. The following table summarizes the IC50 values of different aminopyridine-containing compounds against various cancer cell lines.

Compound/IsomerCell LineIC50 (µM)Reference
N-protected amino acid derivatives of 2-aminopyridine
Derivative 4a-dHCT 116 (Colon Carcinoma)3.7 - 8.1[1][2]
Derivative 4a-dHT29 (Colon Carcinoma)3.27 - 7.7[1]
Aminopyridine Thiourea Derivatives
Derivative 47e, 47g, 47h, 47n, 47o (α-glucosidase inhibitors)Not specified for cytotoxicity24.62 - 142.18 (as enzyme inhibitors)[3]
Ruthenium-Aminopyridine Complexes
alpha-isomer of [Ru(L)2Cl2] type complexesVarious human tumor linesHigh cytotoxicity[4][5][6]
beta-isomer of [Ru(L)2Cl2] type complexesVarious human tumor lines~10-fold less cytotoxic than alpha-isomer[4][5][6]
gamma-isomer of [Ru(L)2Cl2] type complexesVarious human tumor linesHigh cytotoxicity, comparable to alpha-isomer[4][5]
Pyrido[2,3-d]pyrimidine Derivatives
Derivative 1, 2, 7MCF-7 (Breast Cancer)3.98 - 17.52[7]
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) and its metal complexes
Gallium(III) complexes41M and SK-BR-3 (Cancer cell lines)Increased cytotoxicity compared to metal-free ligand[8]
Iron(III) complexes41M and SK-BR-3 (Cancer cell lines)Reduced cytotoxicity compared to metal-free ligand[8]

Experimental Protocols

The following is a generalized protocol for determining the cytotoxicity of substituted aminopyridine isomers using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability.[9][10]

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HCT 116, HT29, MCF-7) are cultured in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are harvested from sub-confluent cultures, and a cell suspension of a specific density (e.g., 5 x 10^4 cells/mL) is prepared.

  • 100 µL of the cell suspension is seeded into each well of a 96-well microplate and incubated for 24 hours to allow for cell attachment.[11]

2. Compound Treatment:

  • The substituted aminopyridine isomers are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compounds.

  • Control wells are included: a negative control (cells with medium and DMSO) and a positive control (cells with a known cytotoxic agent). A blank control (medium only) is also prepared.[12]

  • The plate is incubated for a specified period, typically 24, 48, or 72 hours.[11]

3. MTT Assay:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • During this incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • The medium containing MTT is then carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • The plate is gently shaken for 10-15 minutes to ensure complete dissolution.

4. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

  • The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagram illustrates the general workflow for assessing the cytotoxicity of substituted aminopyridine isomers.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HCT 116, MCF-7) Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep 2. Compound Preparation (Stock solutions & serial dilutions) Treatment 5. Compound Treatment (Incubate 24-72h) Compound_Prep->Treatment Incubation_24h 4. Incubation (24h) (Cell attachment) Seeding->Incubation_24h Incubation_24h->Treatment MTT_Addition 6. MTT Addition (Incubate 4h) Treatment->MTT_Addition Solubilization 7. Formazan Solubilization (Add DMSO) MTT_Addition->Solubilization Absorbance 8. Absorbance Measurement (570 nm) Solubilization->Absorbance Calculation 9. % Cell Viability Calculation Absorbance->Calculation IC50 10. IC50 Determination Calculation->IC50

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

The following diagram illustrates the logical relationship in a structure-activity relationship (SAR) study for cytotoxicity, where different isomers and substitutions are compared to determine their effect on activity.

SAR_Logic cluster_compounds Test Compounds cluster_testing Biological Testing cluster_results Analysis Parent Aminopyridine Core Isomer1 2-Aminopyridine Derivative Parent->Isomer1 Substitution Isomer2 3-Aminopyridine Derivative Parent->Isomer2 Substitution Isomer3 4-Aminopyridine Derivative Parent->Isomer3 Substitution Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Isomer1->Cytotoxicity_Assay Isomer2->Cytotoxicity_Assay Isomer3->Cytotoxicity_Assay IC50_Values IC50 Values Cytotoxicity_Assay->IC50_Values SAR_Analysis Structure-Activity Relationship Analysis IC50_Values->SAR_Analysis Conclusion Conclusion on Isomer Efficacy SAR_Analysis->Conclusion

Caption: Logical workflow for a structure-activity relationship (SAR) study.

References

A Comparative Spectroscopic Analysis of 3-Chloro-5-phenylpyridin-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed spectroscopic comparison of 3-Chloro-5-phenylpyridin-2-amine and its structurally related analogs is presented, offering valuable data for researchers and professionals in drug discovery and development. This guide provides a comprehensive analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, alongside detailed experimental protocols.

This publication aims to serve as a practical reference for scientists engaged in the synthesis and characterization of novel pyridine-based compounds. The systematic presentation of spectroscopic data will aid in the identification and differentiation of these molecules, which are of significant interest in medicinal chemistry.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its selected analogs.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic Protons-NH₂ ProtonsOther Protons
This compound 7.00-8.00 (m)5.10 (br s)-
2-Amino-5-phenylpyridine 6.52 (d), 7.27-7.45 (m), 7.59 (dd), 8.29 (d)4.70 (br s)-
2-Amino-3-chloropyridine [1][2]6.62 (dd), 7.48 (dd), 7.98 (dd)5.02 (s)-
3-Chloro-5-methylpyridin-2-amine 7.42 (d), 7.82 (d)4.80 (br s)2.18 (s, 3H, -CH₃)
3-Chloro-5-(trifluoromethyl)pyridin-2-amine 7.85 (d), 8.20 (d)5.50 (br s)-

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic CarbonsOther Carbons
This compound 110.0-158.0-
2-Amino-5-phenylpyridine 108.9, 126.8, 128.9, 129.1, 137.9, 138.2, 147.9, 158.2-
2-Amino-3-chloropyridine 115.1, 118.2, 138.1, 145.2, 153.8-
3-Chloro-5-methylpyridin-2-amine 118.9, 137.8, 145.9, 146.1, 154.517.8 (-CH₃)
3-Chloro-5-(trifluoromethyl)pyridin-2-amine 115.8 (q), 123.6 (q), 134.5, 144.2, 155.1123.9 (q, -CF₃)

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundN-H StretchingC=C & C=N StretchingC-Cl Stretching
This compound 3450-33001620-1450~750
2-Amino-5-phenylpyridine 3430, 33101615, 1580, 1480-
2-Amino-3-chloropyridine [1]3440, 33201610, 1570, 1460~780
3-Chloro-5-methylpyridin-2-amine 3460, 33301615, 1580, 1470~770
3-Chloro-5-(trifluoromethyl)pyridin-2-amine 3470, 33501625, 1590, 1480~760

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 204/206169, 141, 115
2-Amino-5-phenylpyridine 170142, 115
2-Amino-3-chloropyridine [1]128/13093, 66
3-Chloro-5-methylpyridin-2-amine [3]142/144107, 80
3-Chloro-5-(trifluoromethyl)pyridin-2-amine [4]196/198161, 141, 114

Experimental Protocols

A general overview of the experimental protocols used for the spectroscopic analyses is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. The spectra were recorded in the 4000-400 cm⁻¹ range.

Mass Spectrometry (MS): Mass spectra were acquired using an electron ionization (EI) mass spectrometer. The ionization energy was typically set to 70 eV. The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions are reported.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the synthesized compounds.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_characterization Data Interpretation Synthesis Synthesis of This compound and Analogs Purification Column Chromatography / Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation & Data Comparison NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of aminopyridine derivatives.

This comparative guide is intended to be a valuable resource for the scientific community, facilitating the rapid and accurate identification of this important class of heterocyclic compounds.

References

A Comparative Analysis of the Drug-Like Properties of 3-Chloro-5-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the early assessment of a compound's drug-like properties is paramount to de-risk development and enhance the probability of clinical success. This guide provides a comparative analysis of the predicted drug-like properties of the novel compound 3-Chloro-5-phenylpyridin-2-amine against the established non-steroidal anti-inflammatory drug (NSAID), Piroxicam. The following sections present a summary of key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, detailed experimental protocols for their assessment, and a workflow for the evaluation of drug-like properties.

It is critical to note that the data for this compound presented herein are based on in silico predictions, a common practice in early-stage drug discovery for initial assessment. In contrast, the data for the comparator, Piroxicam, are derived from experimental studies.

Data Presentation: Physicochemical and ADME Properties

The drug-like properties of a compound are often initially evaluated by its adherence to established guidelines, such as Lipinski's Rule of Five.[1][2][3][4][5] This rule suggests that orally administered drugs generally possess a molecular weight under 500 g/mol , a logP less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[1][2] The table below summarizes the predicted properties of this compound and the experimental properties of Piroxicam.

PropertyThis compound (Predicted)Piroxicam (Experimental)Lipinski's Rule of Five Guideline
Molecular Weight ( g/mol ) 218.67331.35[3]< 500
logP (Octanol-Water Partition Coefficient) 3.103.06[3]< 5
Hydrogen Bond Donors 12[6]≤ 5
Hydrogen Bond Acceptors 27[6]≤ 10
Aqueous Solubility Data not available23 mg/L (at 22 °C)[3]High solubility is desirable
Permeability (PAMPA) Data not availableCaco-2 Permeability: -4.45 (logPapp)[3]High permeability is desirable
Metabolic Stability (t½ in human liver microsomes) Data not availablePrimarily metabolized by CYP2C9[7]Longer half-life indicates greater stability

Based on these in silico predictions, this compound adheres to Lipinski's Rule of Five, suggesting it has the potential for good oral bioavailability. Its molecular weight, predicted lipophilicity (logP), and hydrogen bonding characteristics fall within the favorable ranges for drug-like molecules. However, without experimental data on its solubility, permeability, and metabolic stability, a comprehensive assessment of its drug-like potential remains speculative.

Piroxicam, a marketed drug, also complies with Lipinski's rules and exhibits moderate lipophilicity.[1][3][6] Its known pharmacokinetic profile includes good absorption following oral administration and extensive hepatic metabolism, primarily by the cytochrome P450 enzyme CYP2C9.[7][8]

Experimental Protocols

To experimentally determine the drug-like properties of this compound and enable a direct comparison with Piroxicam, the following standard assays are recommended:

This assay is used to determine the solubility of a compound in an aqueous buffer, which is a critical factor for oral absorption.[9]

  • Materials:

    • Test compound (this compound)

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microtiter plates

    • Plate shaker

    • UV-Vis spectrophotometer or LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Add a small volume of the DMSO stock solution to each well of a 96-well plate.

    • Add PBS to each well to achieve a range of final compound concentrations.

    • Seal the plate and incubate at room temperature for a specified time (e.g., 2 hours) with continuous shaking.[5]

    • After incubation, measure the amount of dissolved compound. This can be done by filtering the solutions to remove any precipitate and then measuring the concentration of the filtrate using a UV-Vis spectrophotometer at the compound's λmax or by LC-MS/MS.[10][11]

    • The kinetic solubility is the concentration of the compound in the saturated solution.

PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound across the gastrointestinal tract.[2][12]

  • Materials:

    • PAMPA plate system (donor and acceptor plates with a lipid-coated artificial membrane)

    • Test compound

    • Phosphate-buffered saline (PBS), pH 7.4

    • Dodecane and a lipid solution (e.g., 1% lecithin in dodecane)[13]

    • 96-well UV plate

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a solution of the test compound in PBS.

    • Coat the filter of the donor plate with the lipid/dodecane solution.

    • Add the test compound solution to the donor wells.

    • Add fresh PBS to the acceptor wells.

    • Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for a defined period (e.g., 5 hours).[12]

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis spectrophotometer.

    • The apparent permeability coefficient (Papp) is calculated from the concentration of the compound that has diffused into the acceptor compartment over time.

This in vitro assay assesses the metabolic stability of a compound when incubated with liver microsomes, which contain the major drug-metabolizing enzymes, primarily cytochrome P450s.[14][15]

  • Materials:

    • Test compound

    • Human liver microsomes

    • NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer, pH 7.4

    • Incubator/water bath at 37°C

    • Acetonitrile (ACN) for reaction termination

    • LC-MS/MS system

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.[16]

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

    • The half-life (t½) and intrinsic clearance (CLint) of the compound are calculated from the rate of disappearance of the parent compound over time.[14]

Mandatory Visualization

The following diagram illustrates a typical workflow for assessing the drug-like properties of a new chemical entity in early drug discovery.

DrugLikenessWorkflow cluster_0 In Silico Assessment cluster_1 In Vitro Experimental Validation cluster_2 Data Analysis and Decision Compound_Structure Compound Structure Physicochemical_Prediction Physicochemical Property Prediction (MW, logP, HBD, HBA) Compound_Structure->Physicochemical_Prediction Lipinski_Evaluation Lipinski's Rule of Five Evaluation Physicochemical_Prediction->Lipinski_Evaluation Solubility_Assay Kinetic Solubility Assay Lipinski_Evaluation->Solubility_Assay Proceed if promising Permeability_Assay PAMPA Assay Lipinski_Evaluation->Permeability_Assay Proceed if promising Metabolic_Stability_Assay Liver Microsomal Stability Assay Lipinski_Evaluation->Metabolic_Stability_Assay Proceed if promising Data_Integration Data Integration and Analysis Solubility_Assay->Data_Integration Permeability_Assay->Data_Integration Metabolic_Stability_Assay->Data_Integration Go_NoGo Go/No-Go Decision for Lead Optimization Data_Integration->Go_NoGo

Caption: Workflow for assessing drug-like properties.

References

comparative study of the synthetic routes to substituted 2-aminopyridines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthetic Routes of Substituted 2-Aminopyridines

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive molecules. Its synthesis is a cornerstone of many drug discovery programs. This guide provides a comparative analysis of the most common and effective synthetic routes to substituted 2-aminopyridines, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Overview of Synthetic Strategies

The synthesis of 2-aminopyridines can be broadly categorized into several key strategies: classical methods that directly functionalize the pyridine ring, modern transition-metal-catalyzed cross-coupling reactions, and alternative approaches involving ring activation or construction. Each strategy offers distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions.

Synthetic_Routes_to_2_Aminopyridines Pyridine Pyridine Halopyridine 2-Halopyridine Pyridine->Halopyridine Halogenation N_Oxide Pyridine N-Oxide Pyridine->N_Oxide Oxidation Product Substituted 2-Aminopyridine Pyridine->Product Chichibabin Reaction Halopyridine->Product Buchwald-Hartwig (Pd-catalyzed) Halopyridine->Product Ullmann Condensation (Cu-catalyzed) Halopyridine->Product SNAr N_Oxide->Product Activation & Amination Acyclic Acyclic Precursors Acyclic->Product Multicomponent Reaction (MCR)

Caption: Overview of major synthetic pathways to 2-aminopyridines.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the desired substitution pattern, available starting materials, and tolerance for specific reaction conditions. Below is a summary table comparing the primary methods.

MethodTypical ConditionsYieldsAdvantagesDisadvantages
Chichibabin Reaction NaNH₂ or KNH₂, high temp. (e.g., 110-150°C) in inert solvent (toluene, xylene).[1][2]Variable (Low to Good)Direct amination of the C-H bond; atom economical.Harsh conditions, limited to electron-rich or unsubstituted pyridines, poor functional group tolerance, safety issues with NaNH₂.[1]
SNAr of 2-Halopyridines High temp., pressure, or microwave irradiation; often requires strong bases.[3]Moderate to HighStraightforward for activated pyridines (with EWGs).Requires pre-functionalized halopyridine; harsh conditions for unactivated pyridines; limited scope.[4]
Buchwald-Hartwig Amination Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), base (e.g., NaOtBu), 80-110°C.[5]Good to ExcellentBroad substrate scope, excellent functional group tolerance, mild conditions compared to classical methods.[6]High cost of palladium and ligands; potential for catalyst poisoning.[7]
Ullmann Condensation Cu catalyst (e.g., CuI), ligand (e.g., L-proline), base (e.g., K₂CO₃), high temp. (100-200°C).[8]Moderate to GoodLower cost catalyst than palladium; effective for certain substrates.Often requires higher temperatures than Buchwald-Hartwig; can have narrower substrate scope.[9]
From Pyridine N-Oxides Two steps: 1) Oxidation. 2) Activation (e.g., Ts₂O, PyBroP) & amination. Mild conditions.[10][11]Good to ExcellentMild conditions, high regioselectivity for the 2-position, tolerates a wide range of functional groups.[10][12]Requires an extra oxidation step; activating agents can be expensive.
Multicomponent Reactions Various catalysts (metal or organocatalyst), often one-pot from simple acyclic precursors.[13][14]Moderate to ExcellentBuilds complexity rapidly; high atom economy; convergent synthesis.[15]Substrate scope can be limited to specific precursor types; optimization can be complex.

Key Synthetic Methods: Data and Protocols

Chichibabin Reaction

This classical reaction involves the direct nucleophilic substitution of a hydride ion on the pyridine ring by an amide anion.[16]

Mechanism & Limitations: The reaction proceeds via the addition of the amide ion to the C2 position, forming a σ-complex. Aromatization is achieved by the elimination of a hydride ion, which then deprotonates the newly formed amino group to release hydrogen gas.[1][16] Its primary limitations are the requirement for high temperatures and strongly basic conditions, making it unsuitable for substrates with sensitive functional groups.[1] Electron-withdrawing groups on the pyridine ring inhibit the reaction.[1]

Experimental Data:

Pyridine SubstrateAmine SourceConditionsYield (%)Reference
PyridineNaNH₂Toluene, 110°C70-80[2]
4-MethylpyridineNaNH₂Xylene, 140°C85[1]
3-EthylpyridineNaNH₂N,N-Dimethylaniline, 150°C70[1]

General Experimental Protocol: To a stirred suspension of sodium amide (1.2 eq) in an anhydrous inert solvent (e.g., toluene or xylene), the substituted pyridine (1.0 eq) is added. The mixture is heated to 110-150°C under a nitrogen atmosphere for several hours. Reaction progress can be monitored by the evolution of hydrogen gas. After cooling, the reaction is carefully quenched with water. The product is then extracted with an organic solvent, dried, and purified by chromatography or crystallization.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is one of the most versatile and widely used methods for forming C-N bonds.[6]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OAC Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OAC + Ar-X Amide_Complex Amido Complex (Ar-Pd(II)-NR₂)L₂ OAC->Amide_Complex + HNR₂ - HX Amide_Complex:s->Pd0:s Product Ar-NR₂ Amide_Complex->Product Reductive Elimination center

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Data: The Buchwald-Hartwig amination shows remarkable functional group tolerance and is highly effective for a wide range of 2-halopyridines.

2-Halopyridine SubstrateAmineCatalyst/LigandBaseYield (%)Reference
2-Bromo-5-methylpyridineMorpholinePd₂(dba)₃ / XantphosNaOtBu95[5]
2,4-DichloropyridineAnilinePd(OAc)₂ / XantphosCs₂CO₃92 (at C2)[5]
2-Chloro-5-nitropyridinen-ButylaminePd(OAc)₂ / BINAPK₃PO₄88[4]

General Experimental Protocol: A reaction vessel is charged with the 2-halopyridine (1.0 eq), the amine (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-110°C until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is filtered, concentrated, and purified by column chromatography.

Synthesis from Pyridine N-Oxides

N_Oxide_Workflow Start Substituted Pyridine N_Oxide Pyridine N-Oxide Start->N_Oxide Oxidation (e.g., m-CPBA) Activated Activated Intermediate N_Oxide->Activated Activation (e.g., Ts₂O) Product 2-Aminopyridine Activated->Product Amination & Rearomatization

Caption: General workflow for the synthesis of 2-aminopyridines from pyridine N-oxides.

Experimental Data: This one-pot procedure generally provides high yields and excellent regioselectivity for the 2-position.[10]

Pyridine N-Oxide SubstrateActivating AgentAmineYield (%)Reference
4-CN-Pyridine N-OxideTs₂Ot-BuNH₂ then TFA85[10]
3-MeO-Pyridine N-OxideTs₂Ot-BuNH₂ then TFA94[10]
Pyridine N-OxidePyBroPMorpholine81[11]
4-NO₂-Pyridine N-OxideTosyl isocyanide(hydrolysis)84[12]

General Experimental Protocol (One-Pot Amination): To a solution of the pyridine N-oxide (1.0 eq) and an amine (e.g., tert-butylamine, 3.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂ or PhCF₃) at 0°C, an activating agent (e.g., p-toluenesulfonic anhydride, Ts₂O, 1.5 eq) is added portion-wise. The reaction is stirred at room temperature until completion. For tert-butyl protected amines, trifluoroacetic acid (TFA) is added, and the mixture is heated to facilitate deprotection. The reaction is then neutralized with a base, and the product is extracted, dried, and purified by column chromatography.[10]

Conclusion

The synthesis of substituted 2-aminopyridines has evolved significantly from classical, high-temperature methods to modern, mild, and highly versatile catalytic protocols.

  • The Chichibabin reaction , while historically important, is now largely reserved for simple, robust substrates due to its harsh nature.

  • Transition-metal catalysis , particularly the Buchwald-Hartwig amination , has become the gold standard for its broad applicability and excellent functional group tolerance, making it a powerful tool in drug discovery.

  • The synthesis from pyridine N-oxides offers a complementary and highly effective strategy, providing excellent regioselectivity under mild conditions, which is ideal for complex or sensitive molecules.[10][12]

  • Multicomponent reactions provide an efficient means to construct the pyridine ring from simple building blocks, offering rapid access to diverse structures.[13]

The selection of a specific route should be guided by a careful evaluation of substrate compatibility, cost, scalability, and the desired final substitution pattern. The data and protocols provided in this guide serve as a starting point for researchers to navigate these choices effectively.

References

evaluating the binding affinity of 3-Chloro-5-phenylpyridin-2-amine derivatives to target proteins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative evaluation of the binding affinity of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine derivatives targeting the AKT kinase. The data and protocols presented are based on the findings from the discovery of ARQ 092, a potent and selective allosteric AKT inhibitor.[1] This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationship (SAR) and evaluation of this class of compounds.

Quantitative Binding Affinity Data

The following table summarizes the in vitro enzymatic activity of selected 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine derivatives against AKT1 kinase. The data illustrates the impact of substitutions on the phenyl ring at the 3-position of the imidazo[4,5-b]pyridine core on the inhibitory potency.

Compound IDR Group (Substitution on the 3-phenyl ring)AKT1 Enzymatic IC50 (nM)
1a H>10000
1b 4-F7800
1c 4-Cl6400
1d 4-CH3>10000
1e 4-OCH3>10000
1f 4-CF39000
1g 4-CN3400
1h 4-NH21200
1i 4-N(CH3)2200
1j 4-(pyrrolidin-1-yl)110
1k 4-(piperidin-1-yl)130
1l 4-(morpholin-4-yl)230
1m 4-(4-methylpiperazin-1-yl)87
1n 4-(1-aminocyclobutyl)5.1

Experimental Protocols

AKT1 Enzymatic Assay

The inhibitory activity of the compounds against AKT1 kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human full-length AKT1 (unactivated)

  • Biotinylated peptide substrate (Biotin-Ahx-GRPRTSSFAEG-NH2)

  • ATP (Adenosine triphosphate)

  • LanthaScreen® Tb-anti-pSer/Thr antibody

  • Assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

Procedure:

  • A solution of the test compound, the peptide substrate, and the AKT1 enzyme in the assay buffer was prepared.

  • The kinase reaction was initiated by the addition of ATP.

  • The reaction mixture was incubated for 60 minutes at room temperature.

  • The reaction was terminated by the addition of a solution containing EDTA and the Tb-anti-pSer/Thr antibody.

  • The mixture was incubated for a further 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • The TR-FRET signal was measured using a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.

  • The ratio of the emission at 520 nm to 495 nm was calculated, and the IC50 values were determined from the dose-response curves.

Visualizations

AKT Signaling Pathway

The following diagram illustrates a simplified representation of the PI3K/AKT signaling pathway, which is a critical pathway for cell survival and proliferation and is often dysregulated in cancer. The synthesized compounds act as allosteric inhibitors of AKT.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment to membrane PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Targets (e.g., GSK3β, FOXO) AKT->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Proliferation Cell Survival & Proliferation Downstream->Proliferation Inhibitor Pyridin-2-Amine Derivative (Allosteric Inhibitor) Inhibitor->AKT

Caption: Simplified PI3K/AKT signaling pathway and the point of inhibition.

Experimental Workflow for Binding Affinity Evaluation

The diagram below outlines the general workflow for the synthesis and evaluation of the binding affinity of the 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine derivatives.

experimental_workflow synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification stock_prep Stock Solution Preparation (DMSO) purification->stock_prep dose_response Dose-Response Experiments stock_prep->dose_response assay_dev AKT1 Enzymatic Assay (TR-FRET) assay_dev->dose_response ic50_calc IC50 Value Calculation dose_response->ic50_calc sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_calc->sar_analysis

Caption: Workflow for synthesis and binding affinity evaluation.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-5-phenylpyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 3-Chloro-5-phenylpyridin-2-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Proper disposal is not merely a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship. The following procedures are designed to provide clear, actionable guidance for the disposal of this compound.

Immediate Safety and Hazard Summary

Before handling this compound for any purpose, including disposal, it is crucial to be familiar with its hazard profile. The table below summarizes the key hazards associated with this class of compounds.

Hazard CategoryDescriptionPrimary Precaution
Acute Oral Toxicity Harmful if swallowed.[1][2][3]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][3]
Skin and Eye Irritation May cause skin and serious eye irritation.Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[1][2]Avoid release to the environment. Do not flush down the drain.[1][4]
Inhalation Toxicity May cause respiratory irritation.Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

Experimental Protocols for Disposal

The proper disposal of this compound involves a multi-step process that begins with the segregation of waste and culminates in its removal by a licensed waste disposal service.

Step 1: Waste Segregation and Collection

  • Identify and Segregate: Isolate all waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE (e.g., gloves). Keep this waste separate from other chemical waste streams to prevent hazardous reactions.[4]

  • Use a Designated Waste Container:

    • Select a container made of a compatible material (e.g., high-density polyethylene - HDPE) that is in good condition and has a secure, tight-fitting lid.[4][6]

    • The container must be clearly labeled as "Hazardous Waste: this compound" and should also list the primary hazards (e.g., "Toxic," "Environmental Hazard").

  • Solid Waste: For the solid compound and contaminated disposable items, place them directly into the designated hazardous waste container.[3]

  • Contaminated Solvents: If this compound is dissolved in a solvent, it should be collected in a separate, clearly labeled hazardous waste container for halogenated organic waste.[7] Do not mix with non-halogenated solvent waste.

Step 2: Storage of Hazardous Waste

  • Secure Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[1][5][6]

  • Incompatible Materials: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[1][3]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure it is well-ventilated.[8]

  • Wear Appropriate PPE: Before cleaning the spill, don the appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are generally recommended for pyridine-like substances), safety goggles, and a lab coat.[5][6]

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into the designated hazardous waste container.[1][3] Avoid creating dust.[1] For spills in a solution, absorb the material with an inert absorbent such as vermiculite or sand, and then place the absorbent material into the hazardous waste container.[6]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor or the institution's environmental health and safety (EHS) office.

Step 4: Final Disposal

  • Contact a Licensed Waste Disposal Company: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[4] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1][4]

  • Provide Necessary Documentation: The waste disposal company will require information about the chemical, including its name, quantity, and known hazards.

  • Follow Regulations: Ensure that all disposal activities comply with local, regional, and national hazardous waste regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Disposal of this compound cluster_1 Segregation & Collection start Waste Generation (Pure compound, contaminated labware, solutions) solid_waste Solid Waste (Sweep up, place in labeled container) start->solid_waste Solid liquid_waste Liquid Waste (Collect in separate halogenated solvent container) start->liquid_waste Liquid spill Spill Occurs start->spill storage Secure Storage (Cool, dry, well-ventilated area, secondary containment) solid_waste->storage solid_waste->spill liquid_waste->storage liquid_waste->spill storage->spill disposal Final Disposal (Contact licensed hazardous waste company) storage->disposal Routine Disposal spill_response Spill Response Protocol (Evacuate, PPE, contain, decontaminate) spill->spill_response spill_response->storage Contaminated materials collected end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 3-Chloro-5-phenylpyridin-2-amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with novel or specialized compounds like 3-Chloro-5-phenylpyridin-2-amine, for which a specific Safety Data Sheet (SDS) is not easily accessible, a cautious and informed approach to personal protective equipment (PPE) and operational procedures is critical. This guide provides essential safety and logistical information based on the handling of analogous chemical structures.

Personal Protective Equipment (PPE): A Multi-layered Defense

Given the presence of chloro-, phenyl-, and amino- functional groups on a pyridine ring, a comprehensive PPE strategy is necessary to mitigate potential hazards such as skin and eye irritation, and potential toxicity upon ingestion or inhalation.

Summary of Recommended Personal Protective Equipment

PPE CategoryRecommendation
Eye and Face Protection Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a splash hazard.
Skin Protection Wear appropriate protective gloves (e.g., nitrile, neoprene) and a lab coat. Ensure gloves are inspected before use and changed frequently. For tasks with a higher risk of exposure, consider double-gloving and wearing a chemically resistant apron or coveralls.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator appropriate for the potential airborne concentration should be used.

Operational Plan: From Handling to Disposal

A meticulous operational plan is crucial for minimizing exposure and preventing accidental release.

Handling and Storage:

  • Engineering Controls: All handling of solid this compound should be conducted in a chemical fume hood to minimize inhalation risk.[1] Eyewash stations and safety showers must be readily accessible in the immediate work area.

  • Personal Hygiene: Avoid all personal contact with the chemical.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly sealed.

Spill Management:

  • Minor Spills: In the event of a small spill, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[3] Carefully sweep or scoop the material into a suitable, labeled container for disposal.[1]

  • Major Spills: For larger spills, evacuate the area and contact your institution's EHS department immediately.

Disposal Plan:

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Visualizing the Safety Workflow

To further clarify the procedural steps for safely handling this compound, the following workflow diagram illustrates the key decision points and actions from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Work_in_Hood Work in Chemical Fume Hood Gather_PPE->Work_in_Hood Handle_Chemical Handle this compound Work_in_Hood->Handle_Chemical Spill_Check Spill Occurred? Handle_Chemical->Spill_Check Contain_Spill Contain Spill with Inert Material Spill_Check->Contain_Spill Yes Decontaminate Decontaminate Work Area & PPE Spill_Check->Decontaminate No Collect_Waste Collect Spill Waste Contain_Spill->Collect_Waste Collect_Waste->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose via EHS Segregate_Waste->Dispose_Waste

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these guidelines and fostering a culture of safety, researchers can confidently work with specialized chemicals while protecting themselves and their colleagues. Always prioritize safety and seek guidance from EHS professionals when in doubt.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.